Prexasertib lactate
Description
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Properties
Molecular Formula |
C21H25N7O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
BQURYWIMQXBZFL-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Canonical SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Prexasertib Lactate in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prexasertib lactate (LY2606368) is a potent and selective, second-generation, ATP-competitive small-molecule inhibitor of the serine/threonine checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical transducer protein in the DNA Damage Response (DDR) pathway, responsible for enforcing cell cycle checkpoints to allow for DNA repair.[3][4] In many cancer cells, particularly those with a dysfunctional p53-dependent G1-S checkpoint, survival is highly dependent on the CHK1-mediated G2-M checkpoint for DNA repair before mitotic entry.[5][6] Prexasertib exploits this dependency by abrogating the G2-M checkpoint, leading to an accumulation of DNA damage, replication stress, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][3][7] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: CHK1 Inhibition
The primary function of CHK1 is to regulate the cellular response to DNA damage and replication stress.[3] When DNA damage occurs, sensor proteins like ataxia telangiectasia and Rad3-related (ATR) and ataxia-telangiectasia mutated (ATM) are activated.[4][7] These kinases then phosphorylate and activate CHK1.[7]
Activated CHK1 performs several crucial functions:
-
G2-M Checkpoint Control : CHK1 phosphorylates and inactivates CDC25 phosphatases (CDC25A, CDC25C).[5][7] This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]
-
Replication Fork Stabilization : During DNA replication, CHK1 helps stabilize stalled replication forks, preventing their collapse into toxic DNA double-strand breaks (DSBs).[8]
Prexasertib selectively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.[1][3] The consequences of this inhibition in cancer cells are profound:
-
Checkpoint Abrogation : Without active CHK1, CDC25 phosphatases remain active, leading to premature activation of CDK1 and forcing cells with damaged DNA to enter mitosis.[7]
-
Increased Replication Stress : Prexasertib induces replication stress and reduces the availability of RPA2, a protein essential for binding to single-stranded DNA during replication and repair.[1] This leads to the collapse of replication forks.
-
Accumulation of DNA Damage : The combination of checkpoint failure and increased replication stress results in a massive accumulation of DNA DSBs, which can be visualized by the phosphorylation of histone H2AX (γH2AX).[1][9][10]
-
Cell Death : The entry into mitosis with extensive, unrepaired DNA damage leads to a form of cell death known as "mitotic catastrophe" or triggers the apoptotic cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[2][9][10] This process is sometimes referred to as "replication catastrophe."[1][2]
Recent studies also suggest that low doses of prexasertib can induce mitochondrial DNA (mtDNA) damage, leading to the release of mtDNA into the cytosol, which in turn activates the STING innate immunity pathway, suggesting an additional immunomodulatory mechanism of action.[11]
Signaling Pathway Diagram
Caption: Prexasertib inhibits CHK1, disrupting the DNA damage response pathway.
Quantitative Efficacy Data
The potency and selectivity of prexasertib have been characterized in numerous biochemical and cellular assays.
| Table 1: Kinase Inhibitory Potency of Prexasertib | |
| Target | Potency (IC50 / Ki) |
| CHK1 | <1 nM (IC50), 0.9 nM (Ki)[1][2] |
| CHK2 | 8 nM (IC50)[1][2] |
| RSK1 | 9 nM (IC50)[2] |
| MELK | 38 nM (IC50)[1] |
| SIK | 42 nM (IC50)[1] |
| BRSK2 | 48 nM (IC50)[1] |
| ARK5 | 64 nM (IC50)[1] |
| Table 2: Cellular Activity of Prexasertib | |
| Assay | Potency (EC50) |
| CHK1 Autophosphorylation (S296) Inhibition | 1 nM[1] |
| CHK2 Autophosphorylation (S516) Inhibition (HT-29 cells) | <31 nM[1] |
| Doxorubicin-induced G2-M Checkpoint Inhibition (HeLa cells) | 9 nM[1] |
| Table 3: Preclinical Efficacy in Cancer Cell Lines | | | Cell Line / Cancer Type | Concentration | Observed Effect | | Various B-/T-ALL cell lines | 6.33 nM - 96.7 nM | IC50 values for viability reduction after 48h.[9] | | HT-29 (Colon) | 8-250 nM | Induction of S-phase DNA damage.[1] | | HeLa (Cervical) | 33 nM (12h) | Chromosome fragmentation.[1] | | Gastric Cancer Cells | 5 nM | Synergistic anticancer effects when combined with PARP inhibitor BMN673.[1] | | High-Grade Serous Ovarian Cancer | Monotherapy | Induces DNA damage and apoptosis in preclinical models.[5][8] | | Neuroblastoma | Not specified | Promotes γH2AX-positive DSBs and cell death.[12] |
Key Experimental Protocols
The mechanism of prexasertib has been elucidated through a series of standard and advanced molecular biology techniques.
Assessment of DNA Damage (Immunofluorescence)
This method is used to visualize the formation of DNA DSBs through γH2AX foci and the activation of other DDR proteins.[10]
-
Cell Culture and Treatment : Seed cells (e.g., pediatric sarcoma cell lines) onto coverslips in a 6- or 12-well plate and allow them to adhere overnight. Treat cells with a dose range of prexasertib (e.g., 0-111 nM) or DMSO (vehicle control) for a specified time, typically 24 hours.
-
Fixation and Permeabilization : Aspirate media, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation : Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Staining : Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.
-
Imaging and Analysis : Mount coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the number and intensity of nuclear foci per cell using imaging software like ImageJ.
Experimental Workflow Diagram
Caption: A typical workflow for immunofluorescence analysis of DNA damage markers.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.[9][13]
-
Cell Treatment and Harvesting : Culture cells to ~70% confluency and treat with prexasertib at desired concentrations (e.g., 20-250 nM) for 24-48 hours. Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition and Analysis : Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye, allowing for the quantification of cells in each cycle phase using analysis software (e.g., FlowJo).
Western Blotting for DDR Protein Expression
This technique is used to measure the levels and phosphorylation status of key proteins in the CHK1 pathway.[9][10]
-
Protein Extraction : Treat cells with prexasertib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis : Determine protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer and Probing : Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Chk1, γH2AX, cleaved PARP-1, β-actin).
-
Detection : After washing, incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
Logical Framework of Prexasertib Action
The overarching mechanism of prexasertib can be summarized in a logical flow from molecular inhibition to cellular and, ultimately, clinical outcomes.
Caption: Logical flow from CHK1 inhibition to tumor regression.
Clinical Relevance and Future Directions
Prexasertib has demonstrated notable single-agent activity in clinical trials, particularly in heavily pretreated patients with recurrent high-grade serous ovarian cancer (HGSOC) without BRCA mutations.[5][14] In a phase II study, prexasertib monotherapy resulted in partial responses in 33% of such patients.[5] The most common significant treatment-related adverse event is myelosuppression, especially grade 4 neutropenia.[15][16]
The mechanism of prexasertib strongly supports its use in combination therapies. Its ability to induce DNA damage and inhibit repair provides a strong rationale for combining it with:
-
PARP Inhibitors : In PARP inhibitor-resistant models, prexasertib can re-sensitize cells by reversing restored homologous recombination and replication fork stability.[8]
-
DNA-damaging Chemotherapy : Prexasertib can potentiate the cytotoxicity of agents like cisplatin and gemcitabine by preventing the repair of the DNA damage they cause.[1][3][7]
-
Immunotherapy : By potentially activating the STING pathway, prexasertib may enhance the efficacy of immune checkpoint blockade.[11]
Future research will focus on identifying predictive biomarkers to select patients most likely to respond and on optimizing combination strategies to enhance efficacy while managing toxicity.
References
- 1. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The low-dose CHK1 inhibitor prexasertib triggers VDAC1 dephosphorylation to activate mtDNA-STING signaling and synergize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bionews.com [bionews.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
The Dual Gatekeeper: A Technical Guide to the CHK1/CHK2 Inhibitor LY2606368 (Prexasertib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) are critical serine/threonine kinases that function as central regulators of the DNA damage response (DDR), ensuring genomic integrity. In oncology, the inhibition of these kinases presents a compelling therapeutic strategy, particularly in tumors with compromised cell cycle checkpoints. LY2606368, also known as Prexasertib, is a potent, ATP-competitive small molecule inhibitor of both CHK1 and CHK2.[1][2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical and clinical data associated with LY2606368. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Role of CHK1 and CHK2 in Genomic Integrity
The cell cycle is a tightly regulated process with inherent checkpoints that prevent the propagation of genomic errors. CHK1 and CHK2 are key effector kinases in the DDR signaling cascade, activated in response to DNA damage and replication stress.[1][4]
-
CHK1 , primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA breaks and replication fork stalling, is crucial for the intra-S and G2/M checkpoints.[4][5][6]
-
CHK2 , mainly activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to double-stranded DNA breaks, plays a role in the G1/S and G2/M checkpoints.[4][6][7]
Upon activation, both kinases phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation.[5] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[5] In tumor cells, particularly those with p53 mutations, reliance on the S and G2/M checkpoints for survival is heightened, making CHK1 and CHK2 attractive therapeutic targets.[3]
LY2606368 (Prexasertib): Mechanism of Action
LY2606368 is a selective inhibitor of CHK1 and, to a lesser extent, CHK2.[8][9] By competitively binding to the ATP-binding pocket of these kinases, Prexasertib prevents their autophosphorylation and subsequent activation.[2][3] The inhibition of CHK1/CHK2 by LY2606368 disrupts the normal DNA damage response, leading to several key cellular consequences:
-
Abrogation of Cell Cycle Checkpoints: LY2606368 overrides the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[3]
-
Induction of Replication Stress: The inhibitor exacerbates replication stress by promoting uncontrolled replication origin firing.[3]
-
DNA Damage Accumulation: By preventing cell cycle arrest and DNA repair, LY2606368 leads to the accumulation of DNA double-strand breaks.[1][8]
-
Apoptosis and Mitotic Catastrophe: The combination of unrepaired DNA damage and premature mitotic entry ultimately results in programmed cell death (apoptosis) or mitotic catastrophe.[1][8][10]
Signaling Pathway of CHK1/CHK2 Inhibition by LY2606368
Caption: CHK1/CHK2 signaling pathway and the inhibitory action of LY2606368.
Preclinical and Clinical Efficacy
LY2606368 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents across a range of preclinical models and clinical trials.[1][11]
Preclinical Data
In vitro studies have shown that Prexasertib reduces cell viability at nanomolar concentrations in various cancer cell lines, including pediatric and adult malignancies.[11] As a single agent, it induces DNA damage, replication catastrophe, and apoptosis.[8] Preclinical studies have also highlighted its potential to sensitize tumor cells to DNA-damaging agents and PARP inhibitors.[2][8]
| Cell Line/Model | Cancer Type | IC50 / Efficacy | Reference |
| Panel of Pediatric Cancer Cell Lines | Various | Potent inhibitor of cell proliferation at low nanomolar concentrations | [12] |
| High-Grade Serous Ovarian Cancer (HGSOC) PDX models | Ovarian Cancer | Demonstrated antitumor activity as monotherapy | [8] |
| B-/T- cell progenitor acute lymphoblastic leukemia (ALL) cell lines | Leukemia | Reduced cell viability in a dose and time-dependent manner | [13] |
| Triple Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Varied sensitivity, with EGFR overexpression correlating with resistance | [14][15] |
Clinical Data
Phase I and II clinical trials have evaluated the safety and efficacy of LY2606368 in patients with advanced solid tumors, including ovarian, breast, and squamous cell carcinomas.[12][16][17][18][19]
| Trial Identifier | Phase | Cancer Type(s) | Key Findings | Reference |
| NCT02808650 | I | Recurrent/Refractory Solid Tumors (Pediatric) | Recommended Phase 2 dose (RP2D) determined to be 150 mg/m² IV on day 1 and 15 of a 28-day cycle. Common toxicities included neutropenia, leukopenia, and thrombocytopenia. | [12][20] |
| NCT01115790 | I | Advanced Cancers | First CHK1 inhibitor to achieve objective responses as a single agent. Primary toxicities were hematologic. | [16] |
| Phase II Single Arm | II | BRCA1/2 Mutation-Associated Breast/Ovarian Cancer, TNBC, HGSOC, mCRPC | Explored efficacy in specific patient populations. | [17] |
| Phase II Single Arm | II | BRCA wild-type, recurrent HGSOC | Showed a 33% partial response rate in evaluable patients. | [3] |
| Phase Ib | Ib | Squamous Cell Carcinoma | Median progression-free survival varied by SCC type. | [19] |
Mechanisms of Resistance
Resistance to Prexasertib has been observed and is an active area of investigation. Identified mechanisms include:
-
Prolonged G2 Delay: In BRCA wild-type high-grade serous ovarian cancer, resistance can develop through a prolonged G2 delay induced by lower CDK1/CyclinB1 activity, which prevents mitotic catastrophe.[10][21]
-
EGFR Signaling: In triple-negative breast cancer, activation of the epidermal growth factor receptor (EGFR) signaling pathway can promote resistance by inactivating the pro-apoptotic protein BAD.[14][15][22]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LY2606368's function. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of LY2606368 in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for formazan crystal formation.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-CHK1
This technique is used to detect the phosphorylation status of CHK1, a marker of its activation and the target engagement of LY2606368.
Methodology:
-
Treat cells with LY2606368 at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cells with LY2606368 for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
LY2606368 (Prexasertib) is a potent dual inhibitor of CHK1 and CHK2 that has demonstrated significant preclinical and clinical activity against a variety of cancers. Its mechanism of action, centered on the abrogation of critical cell cycle checkpoints and the induction of replication catastrophe, provides a strong rationale for its use, particularly in tumors with existing DNA damage response deficiencies. Further research is warranted to identify predictive biomarkers of response and to develop effective combination strategies to overcome resistance, thereby maximizing the therapeutic potential of this promising agent.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 and CHK2 are differentially involved in mismatch repair-mediated 6-thioguanine-induced cell cycle checkpoint responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Facebook [cancer.gov]
- 18. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Prexasertib Lactate: A Technical Guide to CHK1 Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation for Prexasertib lactate, a selective inhibitor of Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2), in the context of solid tumor therapeutics. Prexasertib has been investigated as both a monotherapy and in combination with other anticancer agents, leveraging the dependency of many cancer cells on the DNA damage response (DDR) pathway for survival.
Core Mechanism of Action: Exploiting Genomic Instability
Checkpoint kinases are crucial mediators of the DDR, a complex signaling network that maintains genomic integrity.[1][2] In response to DNA damage or replication stress, CHK1 and CHK2 are activated to halt the cell cycle, allowing time for DNA repair.[2][3] Many cancer cells have defects in their DDR pathways, such as p53 mutations, which makes them highly reliant on the remaining checkpoint functions, particularly those regulated by CHK1, to survive.[4]
Prexasertib, an ATP-competitive small molecule, selectively inhibits CHK1 and CHK2.[2][5][6] This inhibition prevents the cell cycle from arresting in the presence of DNA damage.[4][7] Consequently, cells with damaged DNA are forced to enter mitosis prematurely, leading to a form of cell death known as "mitotic catastrophe" or "replication catastrophe".[4][6][8] This targeted approach aims to selectively eliminate cancer cells while sparing normal cells that have intact cell cycle checkpoints.[4]
Quantitative Preclinical Data
Preclinical studies have established the potent and selective activity of Prexasertib in various cancer cell lines and xenograft models.
Table 1: In Vitro Potency of Prexasertib
| Target/Assay | IC50 / Ki | Cell Lines / Conditions | Reference |
| CHK1 (Kinase Activity) | <1 nM (IC50), 0.9 nM (Ki) | Cell-free kinase assay | [9][10] |
| CHK2 (Kinase Activity) | 8 nM (IC50) | Cell-free kinase assay | [6][9][10] |
| CHK1 Autophosphorylation (S296) | 1 nM (EC50) | Cellular assay | [6] |
| CHK2 Autophosphorylation (S516) | <31 nM (EC50) | HT-29 cells | [6] |
| Cell Proliferation | Low nM IC50 values | Multiple cancer cell lines | [1] |
Table 2: In Vivo Efficacy of Prexasertib in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft | Ovarian Cancer (OVCAR3) | Oral, dose-dependent | Tumor growth inhibition | [1][11] |
| Xenograft | Breast Cancer (MD-MBA-436) | Oral, dose-dependent | Tumor growth inhibition | [1][11] |
| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Cancer | 8 mg/kg, BID | Monotherapy anti-tumor activity | [12] |
| Xenograft | General | 1-10 mg/kg; SC; twice daily | Tumor growth inhibition | [6] |
Key Experimental Protocols
Validation of Prexasertib's mechanism and efficacy relies on a suite of standardized molecular and cellular biology techniques.
Western Blotting for Target Engagement
-
Objective: To assess the inhibition of CHK1 phosphorylation and downstream markers of DNA damage.
-
Methodology:
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of Prexasertib for a specified duration (e.g., 24-48 hours).
-
Lysate Preparation: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total CHK1, phospho-CHK1 (e.g., S296), γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Expected Outcome: A dose-dependent decrease in phospho-CHK1 levels and an increase in γH2AX, indicating target engagement and induction of DNA damage.[12][13]
Cell Viability and Apoptosis Assays
-
Objective: To quantify the cytotoxic and pro-apoptotic effects of Prexasertib.
-
Methodology:
-
Cell Viability (e.g., MTT/XTT Assay): Cells are seeded in 96-well plates, treated with a dose range of Prexasertib, and incubated. A reagent (e.g., MTT) is added, which is converted by viable cells into a colored formazan product, quantifiable by spectrophotometry.
-
Apoptosis (Annexin V/Propidium Iodide Staining): Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).
-
Flow Cytometry: The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in caspase-3/7 activity can also be measured as a marker for apoptosis.[7][13]
-
-
Expected Outcome: A dose-dependent reduction in cell viability and a significant increase in the percentage of apoptotic cells.[3]
Cell Cycle Analysis
-
Objective: To determine the effect of Prexasertib on cell cycle progression.
-
Methodology:
-
Cell Treatment and Fixation: Cells are treated with Prexasertib, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like Propidium Iodide.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in G1, S, and G2/M phases of the cell cycle is analyzed.
-
-
Expected Outcome: Prexasertib treatment, especially when combined with DNA damaging agents, is expected to abrogate the G2/M checkpoint arrest, forcing cells with damaged DNA into mitosis.[5]
Clinical Validation in Solid Tumors
Prexasertib has been evaluated in multiple clinical trials, demonstrating monotherapy activity and establishing a safety profile.
Table 3: Summary of Clinical Efficacy of Prexasertib Monotherapy in Squamous Cell Carcinomas (SCC)
| Tumor Type | Phase | N | Dosing Schedule | Median PFS (months) | Clinical Benefit Rate (3 months) | Objective Response Rate (ORR) | Reference |
| SCC of the Anus | Ib | 26 | 105 mg/m² IV, Day 1 of 14-day cycle | 2.8 | 23% | 15% | [8] |
| SCC of the Head and Neck (SCCHN) | Ib | 57 | 105 mg/m² IV, Day 1 of 14-day cycle | 1.6 | 28% | 5% | [8] |
| Squamous NSCLC (sqNSCLC) | Ib | 16 | 105 mg/m² IV, Day 1 of 14-day cycle | 3.0 | 44% | Not Reported | [8] |
PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer.
The recommended Phase 2 dose (RP2D) for Prexasertib monotherapy was established at 105 mg/m² administered as a 1-hour IV infusion on day 1 of a 14-day cycle.[8] The most common and significant treatment-related adverse event observed was Grade 4 neutropenia, reported in over 70% of patients in some studies.[8]
Combination Strategies and Biomarker Development
A key strategy for CHK1 inhibitors is their use in combination with agents that induce DNA damage or replication stress, creating a synthetic lethal interaction.
-
PARP Inhibitors (e.g., Olaparib): Preclinical studies show that Prexasertib can sensitize BRCA wild-type high-grade serous ovarian cancer cells to PARP inhibition by preventing the formation of RAD51 foci, a key step in homologous recombination repair.[5][12] This combination has shown synergistic cytotoxicity, even in models with acquired PARP inhibitor resistance.[12]
-
Chemotherapy (e.g., Gemcitabine, Cisplatin): CHK1 inhibitors can potentiate the effects of cytotoxic chemotherapy by preventing cancer cells from repairing the DNA damage induced by these agents.[7][13]
The identification of predictive biomarkers is crucial for patient stratification. Tumors with high replication stress (e.g., due to CCNE1 amplification) or defects in DNA repair pathways (e.g., homologous recombination deficiency) are hypothesized to be more sensitive to CHK1 inhibition.[8][14] Exploratory biomarkers like phospho-CHK1 (S296) and γH2AX (S139) have been identified as potentially predictive of sensitivity in certain cancer types.[7][13]
Conclusion
The validation of CHK1 as a therapeutic target in solid tumors is supported by extensive preclinical and clinical data. This compound effectively inhibits CHK1, leading to replication catastrophe and cell death, particularly in tumors with underlying genomic instability and defective DNA damage response pathways. While monotherapy has shown modest activity, the primary challenge remains its hematological toxicity. The future of Prexasertib and other CHK1 inhibitors likely lies in biomarker-driven patient selection and rational combination therapies that exploit synthetic lethality to maximize efficacy and improve the therapeutic index for patients with advanced solid tumors.
References
- 1. Advancements in Oral CHK1 Inhibitor Therapy for Solid Tumor Management [synapse.patsnap.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 7. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound (LY2606368 lactate) | CHK1抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of Prexasertib Lactate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the preclinical data for prexasertib lactate (LY2606368), a potent inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental designs.
Core Mechanism of Action
Prexasertib functions as an ATP-competitive inhibitor of CHK1 and CHK2, crucial serine/threonine kinases that regulate the DNA damage response (DDR) and cell cycle progression.[1][2][3] By inhibiting CHK1, prexasertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage, particularly in cells experiencing replication stress.[1][3] This ultimately forces cells into mitotic catastrophe and apoptosis, highlighting its potential as an anticancer agent.[1][4][5][6] Preclinical studies have consistently demonstrated that prexasertib's mechanism of action involves the induction of DNA double-strand breaks and replication stress.[4][7][8]
In Vitro Activity
Prexasertib has demonstrated potent single-agent cytotoxic activity across a broad range of cancer cell lines, including those derived from high-grade serous ovarian cancer (HGSOC), pediatric sarcomas, neuroblastoma, and acute lymphoblastic leukemia (ALL).[5][7][9]
Table 1: In Vitro Potency of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Various Ovarian Cancer Lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [7] |
| Pediatric Sarcoma Lines (25 total) | Pediatric Sarcomas (various) | 0.9 - 22 | [5] |
| U-2 OS | Osteosarcoma | 3 | [3] |
| Calu-6 | Lung Carcinoma | 3 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [3] |
| HeLa | Cervical Adenocarcinoma | 37 | [3] |
| NCI-H460 | Large Cell Lung Cancer | 68 | [3] |
| BV-173 | B-cell Precursor Leukemia | 6.33 | [10] |
| REH | B-cell Precursor Leukemia | 96.7 | [10] |
In Vivo Efficacy
The antitumor activity of prexasertib has been validated in numerous preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.
Table 2: Summary of Prexasertib Monotherapy In Vivo Efficacy
| Cancer Model Type | Dosing Regimen | Outcome | Citation |
| High-Grade Serous Ovarian Cancer PDX models (14 models) | 8 mg/kg, BIDx3, rest 4 days | Demonstrated anti-tumor activity across all models. | [7][8] |
| Desmoplastic Small Round Cell Tumor PDX (2 models) | Not specified | Complete regression. | [5] |
| Malignant Rhabdoid Tumor CDX | Not specified | Complete regression. | [5] |
| Rhabdomyosarcoma mouse models | Not specified | Robust responses. | [5] |
| Acute Lymphoblastic Leukemia PDX (B-ALL) | Not specified | Increased median survival from 57 to 98 days. | [9] |
| Calu-6 Xenograft | 1-10 mg/kg, SC, twice daily for 3 days, rest 4 days, for three cycles | Significant tumor growth inhibition. | [3] |
| Neuroblastoma Xenografts | 10 mg/kg, SC, BID x 3 for 3 weeks | Tumor regression was observed. | [6][11] |
| Group 3 Medulloblastoma Orthotopic Xenograft | 20 mg/kg, IV (single dose for PD) | Target engagement and induction of apoptosis. | [12] |
Signaling Pathway and Mechanism of Action
The primary mechanism of prexasertib involves the inhibition of the CHK1-mediated DNA damage response pathway. This disruption leads to replication catastrophe and apoptosis in cancer cells.
Caption: Prexasertib inhibits CHK1, preventing cell cycle arrest and promoting apoptosis.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of prexasertib in cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 50,000 cells/100 μl/well.[10]
-
Treatment: Cells are treated with increasing concentrations of prexasertib (e.g., 1-100 nM) for 24 to 72 hours.[5][10]
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo™ or a colorimetric assay like WST-1.[5][7][10]
-
Data Analysis: The luminescence or optical density is measured, and IC50 values are calculated from the dose-response curves.[9]
Caption: A streamlined workflow for determining the IC50 of prexasertib in cell lines.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the modulation of key proteins in the CHK1 signaling pathway following prexasertib treatment.
-
Cell Lysis: Pediatric sarcoma cell lines are treated with increasing concentrations of prexasertib for 24 hours, followed by whole-cell lysis.[5]
-
Protein Quantification: Protein concentration in the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated proteins such as CHK1 (pS345), ATM (pS1981), DNA-PK (pS2056), and γH2AX.[5]
-
Detection: Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of prexasertib in mouse models.
-
Cell Implantation: 5 x 10^6 neuroblastoma cells are suspended in a 1:1 mixture of Hank's balanced salt solution (HBSS) and Matrigel and injected subcutaneously into the flank of female CB-17 SCID beige mice.[6] For patient-derived xenograft (PDX) models, tumor fragments are implanted.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 150 mm³) before mice are randomized into treatment and control groups.[3]
-
Treatment Administration: Prexasertib is administered via a specified route (e.g., subcutaneously or intravenously) and schedule.[3][7][8] Vehicle is administered to the control group.
-
Tumor Monitoring: Tumor growth is monitored regularly, often by measuring tumor volume with calipers or through bioluminescence imaging for luciferized models.[7][8]
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Caption: The general workflow for assessing the in vivo efficacy of prexasertib.
Combination Therapy Preclinical Data
Prexasertib has shown synergistic effects when combined with other anticancer agents, particularly PARP inhibitors and conventional chemotherapy.[1][4][7]
-
With PARP Inhibitors (Olaparib): In HGSOC models, including those resistant to PARP inhibitors, the combination of prexasertib and olaparib resulted in synergistic tumor growth inhibition.[7][8] Prexasertib was found to compromise homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance.[7][8]
-
With Chemotherapy: Concurrent administration of prexasertib with chemotherapy has been shown to overcome innate or prevent acquired resistance in preclinical models of neuroblastoma, osteosarcoma, and Ewing's sarcoma.[5] In acute lymphoblastic leukemia models, prexasertib demonstrated synergy with the nucleoside analog gemcitabine in vitro.[9]
-
With PI3K/mTOR Inhibitors (Samotolisib): The combination of prexasertib and samotolisib showed synergistic or additive effects in 30 out of 38 patient-derived xenograft models of triple-negative breast cancer.[13][14]
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic studies in mice have been conducted to understand the distribution and target engagement of prexasertib. In a Group 3 medulloblastoma mouse model, a single 10 mg/kg subcutaneous dose was used to characterize prexasertib's disposition.[12] A subsequent pharmacodynamic study with a 20 mg/kg intravenous dose in the same model showed that the induction of pCHK1 S345 and γ-H2AX peaked at 2 hours post-dose and remained elevated for at least 6 hours, indicating target engagement and DNA damage.[12] Cleaved caspase-3 levels increased at 24 hours, suggesting the initiation of apoptosis.[12] These findings support that prexasertib achieves adequate exposure in brain tumors to engage its target.[12]
Resistance Mechanisms
Preclinical models have been used to investigate mechanisms of resistance to prexasertib. In BRCA wild-type HGSOC, resistance to prexasertib monotherapy was associated with a prolonged G2 cell cycle delay, which prevented mitotic catastrophe.[15] However, in these resistant cells, the inhibition of CHK1's role in homologous recombination repair was not affected, suggesting that CHK1 inhibition could still sensitize these resistant cells to DNA-damaging agents.[15]
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development as a monotherapy and in combination with other anticancer agents. Its potent in vitro and in vivo activity across a wide range of cancer types, coupled with a well-defined mechanism of action, underscores its potential as a valuable therapeutic agent. The synergistic effects observed with PARP inhibitors and chemotherapy highlight promising avenues for combination strategies to overcome drug resistance and improve patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of prexasertib in various oncological settings.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Prexasertib Lactate: A Technical Guide to Monotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prexasertib lactate (LY2606368 lactate) is a selective and potent, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] By targeting the DNA damage response (DDR), prexasertib monotherapy has demonstrated notable anti-tumor activity across a range of preclinical models and in clinical trials for various solid tumors.[2][4][5] This technical guide provides a comprehensive overview of prexasertib's mechanism of action, summarizes key clinical trial data, details experimental protocols, and visualizes relevant biological pathways to inform ongoing research and drug development efforts in oncology.
Mechanism of Action: Targeting the CHK1 Signaling Pathway
Prexasertib's primary mechanism of action is the inhibition of CHK1, a critical serine/threonine kinase in the DDR pathway.[6] In cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), reliance on the S and G2/M checkpoints for DNA repair is heightened.[1][7]
Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates CHK1.[4][8] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, leading to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs).[7][8] This cascade results in cell cycle arrest, allowing time for DNA repair.
Prexasertib abrogates this critical checkpoint by inhibiting CHK1. This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis.[4][8] This targeted approach exploits the genomic instability inherent in many cancer cells.
Clinical Development of Prexasertib Monotherapy
Prexasertib has been evaluated as a monotherapy in several Phase I and Phase II clinical trials across a variety of solid tumors. A summary of key quantitative data from these trials is presented below.
Phase I Dose-Escalation Studies
Phase I trials were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of prexasertib.
| Study Identifier | Patient Population | Dose Levels Evaluated (mg/m²) | RP2D (mg/m²) | Key Toxicities (Grade ≥3) | Reference |
| NCT01115790 | Advanced Solid Tumors | Not specified | 105 (IV, every 14 days) | Neutropenia, leukopenia, anemia, thrombocytopenia, fatigue.[9] | [3][10] |
| NCT02514603 | Japanese Patients with Advanced Solid Tumors | 80, 105 | 105 (IV, every 14 days) | Neutropenia (50%), leukopenia (33.3%), febrile neutropenia (16.7%), anemia (8.3%), thrombocytopenia (8.3%).[9] | [9] |
| ADVL1515 (NCT02808650) | Pediatric Patients with Recurrent/Refractory Solid Tumors | 80, 100, 125, 150 | 150 (IV, days 1 & 15 of 28-day cycle) | Neutropenia (100%), leukopenia (68%), thrombocytopenia (24%), lymphopenia (24%), anemia (12%).[11][12] | [11][12] |
Phase II Monotherapy Efficacy Studies
Following dose determination, Phase II studies evaluated the anti-tumor activity of prexasertib in specific cancer types.
| Study Identifier | Cancer Type | Patient Population | N | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| NCT02203513 | High-Grade Serous Ovarian Cancer (BRCAwt) | Platinum-resistant/-refractory | 28 | 105 mg/m² IV every 14 days | 33% | Not Reported | 7.5 months (for responders) | [13] |
| NCT03414047 | Recurrent Ovarian Cancer | Platinum-resistant | 124 | Not Specified | 12.1% | 37.1% | Not Reported | [14][15] |
| NCT03414047 | Recurrent Ovarian Cancer | Platinum-refractory | 45 | Not Specified | 6.9% | 31.0% | Not Reported | [14][15] |
| Phase Ib Expansion | Squamous Cell Carcinoma (various) | Heavily pretreated | 101 | 105 mg/m² IV every 14 days | Not specified | Not specified | Not specified | [3] |
| NCT number not specified | Triple-Negative Breast Cancer (BRCAwt) | Recurrent/Metastatic | 9 | 105 mg/m² IV every 2 weeks | 11.1% | 55.6% (Stable Disease in 4 patients) | 86 days | [16][17] |
| Phase II | Extensive-Stage Small-Cell Lung Cancer | Progressed after ≤2 prior therapies | 35 | 105 mg/m² IV every 14 days | 97.1% | 100% | 6.9 months | [18] |
Note: DCR often includes patients with stable disease in addition to those with partial or complete responses.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for key clinical trials of prexasertib monotherapy.
Phase I Dose-Escalation Study (e.g., NCT02514603)
-
Study Design: A nonrandomized, open-label, single-arm, dose-escalation study.[9]
-
Patient Eligibility: Adult patients with advanced and/or metastatic solid tumors who have failed standard therapies, with an ECOG performance status of 0 or 1.[9]
-
Treatment Administration: Prexasertib administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle.[3][9]
-
Dose Escalation: A standard 3+3 design was typically employed. Doses were escalated in subsequent cohorts of patients if the frequency of dose-limiting toxicities (DLTs) in the first cycle was less than 33%.[9]
-
Safety and Tolerability Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.[9]
-
Pharmacokinetic Analysis: Blood samples were collected at specified time points after prexasertib administration to determine plasma concentrations and pharmacokinetic parameters.[9]
-
Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[3]
Phase II Efficacy Study (e.g., NCT02203513)
-
Study Design: A single-arm, open-label, proof-of-concept Phase II study.[13]
-
Patient Population: Patients with a specific cancer type and disease stage (e.g., BRCA wild-type recurrent high-grade serous ovarian cancer).[1][13]
-
Treatment: Patients received prexasertib monotherapy at the previously determined RP2D (e.g., 105 mg/m² intravenously every 14 days in 28-day cycles).[19]
-
Primary Endpoint: The primary objective was typically the overall response rate (ORR).[16][17]
-
Secondary Endpoints: Secondary measures of efficacy included disease control rate (DCR), duration of response, and progression-free survival (PFS). Safety and tolerability were also monitored.[14][15]
-
Biomarker Analysis: In some studies, tumor biopsies were collected to identify potential predictive biomarkers of response to prexasertib.[14]
Safety and Tolerability
The most common treatment-related adverse events associated with prexasertib monotherapy are hematologic.[10]
-
Myelosuppression: Grade 3/4 neutropenia and leukopenia are frequently observed.[9] Thrombocytopenia and anemia also occur.[9][16] These side effects are generally manageable, and in some studies, prophylactic use of granulocyte colony-stimulating factor (G-CSF) was recommended to avoid dose reductions or delays.[16][17]
-
Non-Hematologic Toxicities: These are typically less frequent and of lower grade, with fatigue and nausea being the most common.[9][20]
Future Directions and Conclusion
This compound has demonstrated compelling single-agent anti-tumor activity in several challenging-to-treat cancers. The primary toxicities are hematologic and generally manageable. A key area of ongoing research is the identification of predictive biomarkers to select patients most likely to benefit from prexasertib monotherapy. Furthermore, the mechanism of action of prexasertib, which induces DNA damage, provides a strong rationale for its investigation in combination with other agents, such as PARP inhibitors and chemotherapy, to enhance efficacy and overcome resistance.[2][5] The data presented in this guide underscore the potential of CHK1 inhibition as a therapeutic strategy in oncology and provide a foundation for future clinical development.
References
- 1. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovariancancernewstoday.com [ovariancancernewstoday.com]
- 14. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
An In-depth Technical Guide to Prexasertib Lactate and its Role in Cell Cycle Checkpoint Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prexasertib lactate (LY2606368), a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2), has emerged as a significant agent in oncology research. By targeting the core of the DNA damage response (DDR), prexasertib disrupts normal cell cycle checkpoint control, leading to a synthetic lethal effect in cancer cells with underlying DNA repair defects or high replicative stress. This guide provides a comprehensive overview of the mechanism of action of prexasertib, focusing on its impact on cell cycle checkpoints, and details the experimental methodologies used to characterize its activity. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction to this compound and Cell Cycle Checkpoint Control
The integrity of the genome is paramount for normal cellular function, and sophisticated surveillance mechanisms, known as cell cycle checkpoints, have evolved to ensure its fidelity. These checkpoints, primarily at the G1/S and G2/M transitions, as well as intra-S phase, allow for the detection and repair of DNA damage before the cell proceeds to the next phase of the cell cycle. A key orchestrator of these checkpoints, particularly in response to DNA damage and replication stress, is the serine/threonine kinase CHK1.
In many cancer cells, the G1 checkpoint is abrogated due to mutations in genes such as TP53. This renders these cells heavily reliant on the S and G2/M checkpoints for survival, creating a therapeutic vulnerability. This compound exploits this dependency by inhibiting CHK1, thereby dismantling the remaining checkpoint controls. This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division and subsequent apoptosis, a phenomenon termed "replication catastrophe".[1]
Mechanism of Action: The ATR-CHK1 Signaling Pathway
Prexasertib functions as an ATP-competitive inhibitor of CHK1.[2] The canonical pathway initiated by DNA damage or replication stress involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a number of downstream targets to enforce cell cycle arrest.
A primary substrate of CHK1 is the cell division cycle 25 (CDC25) family of phosphatases (CDC25A, CDC25B, and CDC25C). Phosphorylation by CHK1 marks CDC25A for proteasomal degradation and inhibits the activity of CDC25B and CDC25C by promoting their sequestration in the cytoplasm.[3] As CDC25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), their inactivation by CHK1 leads to the suppression of CDK activity and, consequently, cell cycle arrest. Specifically, inhibition of CDK2 (complexed with cyclin E or A) activity prevents progression through S-phase, while inhibition of CDK1 (CDC2, complexed with cyclin B) activity prevents entry into mitosis.
By inhibiting CHK1, prexasertib prevents the inactivation of CDC25 phosphatases. This results in the sustained activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells into a lethal mitotic division.[1][3]
Quantitative Data on Prexasertib Activity
The following tables summarize key quantitative data from preclinical studies of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Prexasertib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [2] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [2] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | ~6.18 | [4] |
| OV90 | High-Grade Serous Ovarian Cancer | ~57.0 | [4] |
| PEO1 | High-Grade Serous Ovarian Cancer | ~2.04 | [4] |
| PEO4 | High-Grade Serous Ovarian Cancer | ~48.79 | [4] |
| ES2 | Ovarian Cancer | 1-10 | [1] |
| KURAMOCHI | Ovarian Cancer | 1-10 | [1] |
| TOV112D | Ovarian Cancer | 1-10 | [1] |
| JHOS2 | Ovarian Cancer | 8400 | [1] |
Table 2: Effect of Prexasertib on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |
| SUP-B15 | IC50 for 24h | Decrease | Increase (p=0.0338) | Decrease | [2] |
| NALM-6 | IC50 for 24h | Decrease | Increase (p=0.0421) | Decrease | [2] |
| NALM-19 | IC50 for 24h | Decrease | Increase (p=0.0282) | Decrease | [2] |
| CCRF-CEM | IC50 for 24h | Decrease | Increase (p=0.0253) | Decrease | [2] |
| MOLT-4 | IC50 for 24h | Decrease | Increase (p=0.0364) | Decrease | [2] |
| RPMI-8402 | IC50 for 24h | Decrease | Increase (p=0.0379) | Decrease | [2] |
| OVCAR3 | 5µM Olaparib | - | - | 73.3 | [4] |
| OVCAR3 | 5µM Olaparib + 5nM Prexasertib | - | - | 43.7 | [4] |
| PEO1 | 5µM Olaparib | - | - | 59.4 | [4] |
| PEO1 | 5µM Olaparib + 5nM Prexasertib | - | - | 51.5 | [4] |
| PEO4 | 5µM Olaparib | - | - | 39.0 | [4] |
| PEO4 | 5µM Olaparib + 5nM Prexasertib | - | - | 27.9 | [4] |
| MDAMB231 | 250nM Prexasertib for 24h | Decrease | Increase | - | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assays (e.g., CellTiter-Glo®, XTT)
Objective: To determine the cytotoxic effects of prexasertib and calculate IC50 values.
Protocol (CellTiter-Glo®):
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a density of 2,000-4,000 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of prexasertib to the wells. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 3-6 days at 37°C in a humidified incubator with 5% CO2.[1]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control. Generate dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the inhibition of CHK1 and the status of downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with prexasertib at the desired concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with sodium pyrophosphate, β-glycerophosphate, and sodium vanadate).[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Examples of antibodies include:
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of prexasertib on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with prexasertib at the desired concentrations and for the specified duration. Harvest approximately 1 x 10^6 cells per sample.[6]
-
Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[7] Fix for at least 30 minutes on ice.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[6]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for at least 5-10 minutes at room temperature.[6]
-
Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cells.[6]
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically >600 nm).[8] Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate.[10] After allowing them to adhere, treat with prexasertib.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2-0.3% Triton X-100 in PBS.[10][11]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:1000 dilution) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.[10]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the DAPI (blue) and FITC (green) channels.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[11] A cell is often considered positive if it contains a certain threshold of foci (e.g., >5).
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that effectively leverages the reliance of many cancers on the CHK1-mediated cell cycle checkpoints. Its ability to induce replication catastrophe and apoptosis as a single agent in preclinical models, particularly in tumors with high replication stress or DNA repair deficiencies, is well-documented. Furthermore, prexasertib has shown synergistic effects when combined with DNA-damaging agents and PARP inhibitors, broadening its potential clinical applications.[12][13]
Ongoing and future research will continue to explore optimal combination strategies, identify robust predictive biomarkers of response, and elucidate mechanisms of resistance. The in-depth understanding of its mechanism of action and the standardized methodologies outlined in this guide are crucial for the continued development and successful clinical translation of prexasertib and other CHK1 inhibitors in the fight against cancer.
References
- 1. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prexasertib Lactate Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib lactate, a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1), has demonstrated significant anti-tumor activity in a broad range of cancer cell lines.[1] As a key regulator of the DNA damage response (DDR), CHK1 plays a crucial role in cell cycle arrest to allow for DNA repair. Inhibition of CHK1 by Prexasertib abrogates this repair mechanism, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[1][2] These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed experimental protocols for assessing its effects, and a summary of its mechanism of action.
I. Cell Lines Sensitive to this compound
This compound has shown efficacy across a diverse panel of human cancer cell lines, with particular sensitivity observed in tumors with high levels of replication stress or defects in DNA damage repair pathways. The half-maximal inhibitory concentration (IC50) values for Prexasertib vary across different cell lines, indicating a range of sensitivities.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Ovarian Cancer | OVCAR3 | 6 - 49 | BRCA wild type.[3] |
| PEO1 | 6 - 49 | BRCA2 mutated.[3] | |
| PEO4 | 6 - 49 | BRCA2 mutated with reversion mutation.[3] | |
| ES2 | 1 - 10 | BRCA wild-type.[4] | |
| KURAMOCHI | 1 - 10 | BRCA wild-type.[4] | |
| TOV112D | 1 - 10 | BRCA wild-type.[4] | |
| JHOS2 | 8400 | BRCA1-mutant, TP53-mutant (Resistant).[4] | |
| Acute Lymphoblastic Leukemia | BV-173 | 6.33 | B-cell progenitor, p53 wild-type.[5] |
| NALM-6 | ~15 - 30 | B-cell progenitor, p53 wild-type.[5] | |
| NALM-19 | ~15 - 30 | B-cell progenitor, p53 wild-type.[5] | |
| MOLT-4 | ~15 - 30 | T-cell progenitor, p53 mutated.[5] | |
| RPMI-8402 | ~7.5 - 15 | T-cell progenitor, p53 mutated.[5] | |
| SUP-B15 | ~50 - 100 | B-cell progenitor, p53 wild-type.[5] | |
| REH | 96.7 | B-cell progenitor, p53 mutated (Less sensitive).[5] | |
| CCRF-CEM | ~50 - 100 | T-cell progenitor, p53 mutated.[5] | |
| Osteosarcoma | U-2 OS | 3 | [6] |
| Lung Cancer | Calu-6 | 3 | [6] |
| NCI-H460 | 68 | [6] | |
| Colon Cancer | HT-29 | 10 | [6] |
| Cervical Cancer | HeLa | 37 | [6] |
| Gastric Cancer | AGS | 25 (μM) | [6] |
| MKN1 | 25 (μM) | [6] |
II. Mechanism of Action: CHK1 Inhibition and Replication Catastrophe
This compound is an ATP-competitive inhibitor that primarily targets CHK1 and, to a lesser extent, CHK2.[1][6] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1 through phosphorylation. Activated CHK1 then phosphorylates and regulates a variety of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.
By inhibiting CHK1, Prexasertib prevents these crucial downstream signaling events. This leads to an inability of the cell to arrest its cycle in the presence of DNA damage, forcing cells to enter mitosis with under-replicated or damaged DNA. This process, known as replication catastrophe, results in extensive DNA double-strand breaks and ultimately triggers apoptosis.
Caption: Mechanism of action of this compound.
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity and mechanistic effects of this compound in cancer cell lines.
A. Cell Viability Assay
This protocol is used to determine the cytotoxic effects of Prexasertib and to calculate IC50 values.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines of interest
-
96-well clear or white-walled microplates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or XTT Cell Proliferation Kit II (Roche)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well. Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
For CellTiter-Glo®: Measure luminescence using a luminometer.
-
For XTT: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm using a spectrophotometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Prexasertib concentration and use a non-linear regression model to determine the IC50 value.
B. Western Blot Analysis for CHK1 Pathway Proteins
This protocol is used to assess the effect of Prexasertib on the CHK1 signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CHK1, anti-phospho-CHK1 (Ser345), anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach. Treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
C. Immunofluorescence for DNA Damage Markers
This protocol is used to visualize DNA damage (e.g., γH2AX foci) in cells treated with Prexasertib.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates. After attachment, treat with this compound for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using antifade mounting medium. Visualize and capture images using a fluorescence microscope.
D. Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effects of Prexasertib on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising anti-cancer agent with demonstrated activity in a wide range of cancer cell lines. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Prexasertib in their specific models of interest. The sensitivity of a given cell line to Prexasertib is often associated with its underlying genomic instability and reliance on the CHK1-mediated DNA damage response, making it a valuable tool for targeting specific cancer vulnerabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Detection of γH2AX by Western Blot Following Prexasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (LY2606368) is a potent and selective inhibitor of the cell cycle checkpoint kinases, CHK1 and CHK2.[1] CHK1 is a critical regulator of the DNA damage response (DDR), ensuring genomic stability by controlling cell cycle progression and facilitating DNA repair.[2] Inhibition of CHK1 by Prexasertib disrupts normal cell cycle arrest in response to DNA damage, leading to replication stress, the accumulation of DNA double-strand breaks (DSBs), and ultimately, apoptosis in cancer cells.[2][3][4]
A key early marker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX.[2] Following DNA damage, kinases such as ATM and ATR phosphorylate H2AX, leading to the recruitment of DNA repair factors to the damage site. Therefore, detecting an increase in γH2AX levels serves as a sensitive pharmacodynamic biomarker for the activity of DNA-damaging agents and drugs that induce replication stress, like Prexasertib.[2][5] This application note provides a detailed protocol for treating cells with Prexasertib and subsequently detecting changes in γH2AX levels via Western blot.
Signaling Pathway
Prexasertib treatment inhibits CHK1, which disrupts the S and G2/M checkpoints. This leads to unscheduled replication fork progression and collapse, resulting in DNA double-strand breaks. The presence of DSBs activates ATM/ATR kinases, which then phosphorylate H2AX to form γH2AX, a key signal for the recruitment of DNA repair machinery and a marker of genotoxic stress.
Experimental Protocol
This protocol outlines the steps for cell culture treatment, protein extraction, and Western blot analysis of γH2AX.
Materials and Reagents
-
Cell Line: e.g., HeLa, U-2 OS, or other cancer cell line of interest
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Prexasertib (LY2606368): Stock solution in DMSO (e.g., 10 mM)
-
DMSO (Vehicle Control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 12-15% polyacrylamide gels are recommended for resolving the low molecular weight H2AX protein (~15 kDa).[6]
-
Transfer Membrane: 0.2 µm pore size nitrocellulose or PVDF membrane is crucial for efficient transfer of small histone proteins.[7][8]
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as the phosphoprotein casein can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody (e.g., Cell Signaling Technology, #2577)
-
Mouse or Rabbit anti-Histone H2AX antibody (for total H2AX control)
-
Mouse anti-β-Actin or Rabbit anti-GAPDH antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG
-
HRP-conjugated Goat Anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Step-by-Step Method
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prexasertib Treatment:
-
Prepare serial dilutions of Prexasertib in complete culture medium from your DMSO stock. A typical dose-response range is 0 to 250 nM.[3]
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest drug dose.
-
A typical treatment duration is 24 hours to observe a robust increase in γH2AX.[4]
-
Aspirate the old medium and add the drug-containing medium to the cells.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, normalize all samples.
-
Add 4X Laemmli sample buffer to 20-40 µg of protein lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a 12-15% polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[8] A wet transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C is often recommended for small proteins like histones to ensure efficient transfer.
-
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody: Incubate the membrane with the primary anti-γH2AX antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer’s protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ. Normalize the γH2AX band intensity to the corresponding loading control (e.g., β-Actin or total H2AX) to quantify the relative changes.
-
Expected Results & Data Presentation
Treatment with Prexasertib is expected to cause a dose-dependent increase in the expression of γH2AX. The results can be quantified by densitometry and presented in a table for clear comparison.
| Prexasertib (nM) | γH2AX Band Intensity (Arbitrary Units) | Loading Control (β-Actin) | Normalized γH2AX (Fold Change vs. Control) |
| 0 (Vehicle) | 15,200 | 85,100 | 1.0 |
| 10 | 38,500 | 84,500 | 2.5 |
| 50 | 95,600 | 85,800 | 6.2 |
| 100 | 142,300 | 84,900 | 9.4 |
| Table 1: Representative quantitative data from a Western blot analysis showing the dose-dependent increase in normalized γH2AX levels in a cancer cell line treated with Prexasertib for 24 hours. Data is hypothetical but reflects typical experimental outcomes. |
Troubleshooting
-
No/Weak γH2AX Signal:
-
Ensure a positive control was used (e.g., cells treated with etoposide or UV radiation).
-
Confirm efficient transfer of low molecular weight proteins by checking the membrane with Ponceau S stain. Use a 0.2 µm pore size membrane.[7]
-
Increase the amount of protein loaded (up to 40 µg).
-
Ensure phosphatase inhibitors were included in the lysis buffer to protect the phosphorylation of H2AX.
-
-
High Background:
-
Ensure blocking was performed with BSA, not milk.
-
Increase the number and duration of washes.
-
Optimize primary and secondary antibody concentrations.
-
-
Non-Specific Bands:
-
Ensure the primary antibody is specific for γH2AX.
-
Titrate the antibody concentration to find the optimal dilution.
-
Ensure adequate blocking and washing steps.
-
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. Western blotting protocol [bio-protocol.org]
Application Notes and Protocols: Prexasertib Lactate and Gemcitabine Combination in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of prexasertib lactate, a checkpoint kinase 1 (Chk1) inhibitor, and gemcitabine in pancreatic cancer. The information is curated from published research to guide further studies in this area.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, necessitating the development of more effective therapeutic strategies. Gemcitabine has been a cornerstone of treatment, but its efficacy is often limited by chemoresistance. A promising approach to enhance the therapeutic effect of gemcitabine is to target the DNA damage response (DDR) pathway, which is often upregulated in cancer cells to survive chemotherapy-induced DNA damage.
Gemcitabine, a nucleoside analog, incorporates into DNA during replication, leading to S-phase arrest and DNA damage.[1][2] This, in turn, activates the ATR/Chk1 signaling pathway, a critical component of the S-phase checkpoint, which allows cancer cells to repair the damage and survive.[1][2] Prexasertib is a potent inhibitor of Chk1 and Chk2, key kinases in the DDR pathway.[1] By inhibiting Chk1, prexasertib prevents the cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent apoptotic cell death in gemcitabine-treated pancreatic cancer cells.[1][2][3] Preclinical studies have demonstrated a synergistic anti-tumor effect of the prexasertib and gemcitabine combination in pancreatic cancer models.[1]
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of prexasertib and gemcitabine has been evaluated in pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each drug individually in the SUIT-2 human pancreatic cancer cell line.
| Drug | Cell Line | IC50 (72h exposure) |
| Prexasertib | SUIT-2 | 30.8 ± 6.04 nM |
| Gemcitabine | SUIT-2 | 0.642 ± 0.048 ng/ml |
| S-1 (for reference) | SUIT-2 | 0.506 ± 0.219 µg/ml |
| Data extracted from Morimoto et al., 2020.[1] |
Studies have shown that the combination of prexasertib with gemcitabine (and S-1) results in a strong synergistic anti-proliferative effect in SUIT-2 cells.[1]
Apoptosis Induction
The combination of prexasertib and gemcitabine has been shown to significantly induce apoptosis in pancreatic cancer cells. This is mediated, at least in part, by the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria.[1]
| Treatment Group | Cell Line | Apoptotic Effect |
| Prexasertib + Gemcitabine + S-1 | SUIT-2 | Significant increase in apoptotic cell death compared to single agents or dual combinations.[1] |
| Prexasertib + Gemcitabine + S-1 | SUIT-2 | Significant decrease in Bcl-2 protein expression.[1] |
| Prexasertib + Gemcitabine + S-1 | SUIT-2 | Significant increase in the release of cytochrome c.[1] |
| Quantitative fold-change data for apoptosis was not available in the reviewed literature. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of prexasertib and gemcitabine on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., SUIT-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of prexasertib and gemcitabine in complete growth medium.
-
Treat the cells with varying concentrations of prexasertib, gemcitabine, or the combination of both. Include untreated and vehicle-treated wells as controls.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins such as Chk1 and Bcl-2.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
In Vivo Xenograft Model
While specific in vivo data for the prexasertib and gemcitabine combination in pancreatic cancer was not found in the reviewed literature, a general protocol for establishing a pancreatic cancer xenograft model is provided below.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., SUIT-2)
-
Matrigel (optional)
-
This compound
-
Gemcitabine
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, prexasertib alone, gemcitabine alone, combination).
-
Administer the drugs according to the desired schedule and dosage.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Signaling Pathway of Prexasertib and Gemcitabine Combination
Caption: Signaling pathway of the prexasertib and gemcitabine combination in pancreatic cancer.
Experimental Workflow for In Vitro Analysis
Caption: Experimental workflow for in vitro evaluation of the prexasertib and gemcitabine combination.
Logical Relationship of the Drug Combination's Mechanism
References
Application Notes and Protocols for Establishing Prexasertib Lactate Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing cell lines with acquired resistance to Prexasertib lactate, a selective CHK1 inhibitor. The protocols outlined below cover the dose-escalation method for inducing resistance and the subsequent molecular and cellular assays to confirm and characterize the resistant phenotype.
Introduction to this compound and Resistance
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, Prexasertib abrogates cell cycle checkpoints, leading to replication catastrophe and apoptosis in cancer cells with high levels of intrinsic replication stress.[1][2] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms of Prexasertib resistance is critical for developing effective combination therapies and identifying biomarkers of response.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Prexasertib IC50 | Reference |
| OVCAR5 | High-Grade Serous Ovarian Cancer | Sensitive | 7.5 nM | |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Sensitive | 5.4 nM | [3] |
| OVCAR5R | High-Grade Serous Ovarian Cancer | Resistant | > 3 µM | [3] |
| OVCAR8R | High-Grade Serous Ovarian Cancer | Resistant | > 3 µM | [3] |
| PEO1 | High-Grade Serous Ovarian Cancer | Sensitive | 6 nM - 49 nM | [1] |
| PEO4 | High-Grade Serous Ovarian Cancer | Sensitive | 6 nM - 49 nM | [1] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Sensitive | 6 nM - 49 nM | [1] |
| OV90 | High-Grade Serous Ovarian Cancer | Sensitive | 6 nM - 49 nM | [1] |
| ES2 | Ovarian Cancer | Sensitive | 1-10 nM | [4] |
| KURAMOCHI | Ovarian Cancer | Sensitive | 1-10 nM | [4] |
| TOV112D | Ovarian Cancer | Sensitive | 1-10 nM | [4] |
| JHOS2 | Ovarian Cancer | Resistant | 8.4 µM | [4] |
| MDA-MB-468 | Triple Negative Breast Cancer | Resistant | > 100 nM | [5] |
| MX-1 | Triple Negative Breast Cancer | Sensitive | < 10 nM | [5] |
| MDA-MB-231 | Triple Negative Breast Cancer | Moderately Sensitive | ~20-50 nM | [5][6] |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | Sensitive | 6.33 nM | [7][8] |
| REH | B-cell progenitor acute lymphoblastic leukemia | Less Sensitive | 96.7 nM | [7][8] |
| UWB1.289 | Ovarian Cancer | Sensitive | 1.2 nM - 30.6 nM | [9] |
| UWB/OlaR | Ovarian Cancer | PARP Inhibitor-Resistant | 1.2 nM - 30.6 nM | [9] |
Experimental Protocols
Protocol 1: Establishing this compound Resistant Cell Lines by Dose Escalation
This protocol describes a method for generating Prexasertib-resistant cell lines using a gradual dose-escalation approach.[3][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate dose escalation:
-
Culture the parental cells in their complete growth medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.
-
-
Gradually increase this compound concentration:
-
Once the cells have adapted to the current drug concentration, increase the concentration of this compound by approximately 1.5- to 2-fold.
-
Repeat the process of culturing the cells in the new concentration until their growth rate recovers.
-
Continue this stepwise increase in this compound concentration. It is advisable to cryopreserve cells at each adapted concentration.
-
-
Establishment of the resistant line:
-
The process can be continued until the cells are able to proliferate in a clinically relevant or significantly higher concentration of this compound (e.g., >1 µM).
-
The resulting cell line is considered Prexasertib-resistant.
-
-
Confirmation of Resistance:
-
Determine the IC50 of the newly established resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms resistance.
-
The resistance index (RI) can be calculated as follows: RI = IC50 (resistant line) / IC50 (parental line).
-
Protocol 2: Characterization of Resistant Cell Lines - Western Blotting
This protocol is for assessing the expression and phosphorylation status of key proteins involved in the CHK1 signaling pathway and Prexasertib resistance.
Materials:
-
Parental and Prexasertib-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
-
Imaging system
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change in Resistant Cells | Recommended Antibody (Example) |
| Phospho-CHK1 (Ser345) | Increased (as a pharmacodynamic marker of CHK1 inhibition) | Cell Signaling Technology #2348 |
| Total CHK1 | No significant change expected | Cell Signaling Technology #2360 |
| γH2AX (Ser139) | Reduced induction upon Prexasertib treatment | EMD Millipore #05-636 |
| Cyclin B1 | Lower baseline expression | Cell Signaling Technology #4138 |
| Phospho-Histone H3 (Ser10) | Reduced induction upon Prexasertib treatment | Cell Signaling Technology #9701 |
| EGFR | May be overexpressed/activated in some resistant models | Cell Signaling Technology #4267 |
| p-EGFR (Tyr1068) | May be increased in some resistant models | Cell Signaling Technology #3777 |
| GAPDH/β-actin | Loading control | Cell Signaling Technology #5174/#4970 |
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at various concentrations and time points as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Characterization of Resistant Cell Lines - Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of parental and resistant cells in response to this compound treatment using flow cytometry.
Materials:
-
Parental and Prexasertib-resistant cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat parental and resistant cells with this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Expected Results:
-
Parental Cells: Upon Prexasertib treatment, parental cells are expected to show an accumulation in the S phase and a subsequent entry into mitosis with unrepaired DNA, leading to mitotic catastrophe.
-
Resistant Cells: Prexasertib-resistant cells may exhibit a prolonged G2 delay and a reduced S phase accumulation upon treatment, thus avoiding mitotic catastrophe.[10]
Mandatory Visualizations
Caption: Workflow for developing and characterizing Prexasertib-resistant cell lines.
Caption: Prexasertib action in sensitive cells and resistance mechanisms.
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Prexasertib Lactate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Prexasertib lactate (also known as LY2606368) in mouse models, drawing from various preclinical studies. Prexasertib is a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), key regulators of the DNA damage response.[1] Its administration in vivo has shown significant anti-tumor activity, both as a monotherapy and in combination with other agents.[1][2][3]
Core Concepts and Mechanism of Action
Prexasertib functions by targeting CHK1 and CHK2, which are crucial for cell cycle arrest in response to DNA damage, allowing time for repair.[1] By inhibiting these kinases, Prexasertib prevents DNA repair and can lead to replication catastrophe and apoptosis in cancer cells, which often have a defective G1 checkpoint and are highly reliant on the S and G2-M checkpoints regulated by CHK1.[4][5][6] Preclinical studies have demonstrated that Prexasertib induces DNA double-strand breaks, as evidenced by increased γH2AX, and leads to cell death.[7]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various preclinical studies involving the administration of this compound in mice.
Table 1: Prexasertib Monotherapy Dosing and Efficacy in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Prexasertib Dose and Schedule | Administration Route | Efficacy Outcome | Reference |
| Calu-6 (Lung Carcinoma) | CD-1 nu/nu | 1-10 mg/kg, twice daily for 3 days, 4 days rest, for 3 cycles | Subcutaneous (SC) | Inhibition of tumor xenograft growth | [8] |
| B-ALL PDX | NSG | 10 mg/kg, twice daily for 3 days, 4 days rest | Subcutaneous (SC) | Increased median survival from 57 to 98 days | [9] |
| Neuroblastoma Xenografts | Not Specified | Not Specified | Not Specified | Rapid tumor regression | [7] |
| Pediatric Solid Tumors (CDX & PDX) | Not Specified | 10 mg/kg, twice daily for 3 days, 4 days rest, for 3-4 cycles | Not Specified | Significant single-agent activity in NB, DSRCT, and RMS xenografts | [2] |
| HGSOC PDX (DF59) | NSG | 8 mg/kg, twice daily | Not Specified | Induction of DNA damage | [3] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; NB: Neuroblastoma; DSRCT: Desmoplastic small round cell tumor; RMS: Rhabdomyosarcoma; HGSOC: High-grade serous ovarian cancer.
Table 2: Pharmacodynamic Effects of Prexasertib in Mice
| Tumor Model | Mouse Strain | Prexasertib Dose | Administration Route | Pharmacodynamic Marker | Outcome | Reference |
| Calu-6 | CD-1 nu/nu | 15 mg/kg | Subcutaneous (SC) | Phosphorylation of RPA2 (S4/S8) and H2AX (S139) in blood | CHK1 inhibition | [8] |
| HGSOC PDX (DF59) | NSG | 8 mg/kg, BID | Not Specified | Phospho-CHK1 (Ser345), γH2AX, Phospho-RPA32 (S4/S8) in tumors | Increased DNA damage and replication stress | [3] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound for Efficacy Studies
This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of this compound as a single agent in a subcutaneous xenograft mouse model.
1. Materials:
- This compound (LY2606368)
- Vehicle: 20% Captisol in water, pH adjusted to 4[8]
- Tumor cells (e.g., Calu-6, 1 x 10^6 cells)[8]
- Matrigel (optional, for co-injection with cells)
- Female CD-1 nude mice (or other appropriate immunocompromised strain), 6-8 weeks old[8]
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance
2. Procedure:
- Tumor Implantation:
- Resuspend tumor cells in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
- Monitor mice for tumor growth.
- Animal Randomization:
- Once tumors reach a palpable size (e.g., ~150 mm³), measure tumor volume using calipers (Volume = 0.5 x length x width²).[8]
- Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.[8]
- Drug Preparation and Administration:
- Prepare a stock solution of this compound in the vehicle (e.g., 20% Captisol, pH 4).[8] The final concentration should be calculated based on the desired dose and an injection volume of ~200 µL.[8]
- Administer Prexasertib or vehicle control subcutaneously according to the desired schedule (e.g., 10 mg/kg, twice daily for 3 days, followed by 4 days of rest, repeated for 3 cycles).[2][8]
- Monitoring and Data Collection:
- Measure tumor volume and body weight bi-weekly.[8]
- Monitor animal health daily for any signs of toxicity.
- At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacodynamic Study of this compound
This protocol describes a method to assess the target engagement and downstream effects of Prexasertib in vivo.
1. Materials:
- Same as Protocol 1.
- Materials for tissue homogenization and protein extraction.
- Antibodies for Western blotting (e.g., anti-phospho-CHK1, anti-γH2AX, anti-phospho-RPA32).[3]
2. Procedure:
- Tumor Implantation and Dosing:
- Follow steps 2.1 and 2.2 from Protocol 1 to establish tumors.
- Administer a single dose or a short course of Prexasertib (e.g., 15 mg/kg, SC).[8]
- Sample Collection:
- At various time points post-administration (e.g., 4, 8, 12, 24, 48 hours), euthanize a subset of mice from each group.[8]
- Promptly collect tumor tissue and, if required, blood samples via cardiac puncture.[8]
- Snap-freeze tumor tissue in liquid nitrogen and store at -80°C.
- Pharmacodynamic Analysis:
- Prepare protein lysates from the collected tumor tissues.
- Perform Western blot analysis to detect the levels of phosphorylated and total CHK1, γH2AX, and other relevant markers of DNA damage and replication stress.[3][8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Prexasertib inhibits CHK1/CHK2, abrogating cell cycle arrest and leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for a preclinical in vivo efficacy study of Prexasertib in mice.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 9. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Prexasertib Lactate Resistance in Ovarian Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Prexasertib lactate in ovarian cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Prexasertib and how does resistance develop?
Prexasertib is a potent inhibitor of Checkpoint Kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2] CHK1 is a critical component of the DNA damage response (DDR) and cell cycle checkpoints, particularly the G2/M checkpoint.[2][3] By inhibiting CHK1, Prexasertib abrogates the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death.[4][5]
Resistance to Prexasertib in BRCA wild-type high-grade serous ovarian cancer (HGSOC) can arise through the acquisition of a prolonged G2 cell cycle delay.[4][5] This delay is often associated with reduced activity of the CDK1/CyclinB1 complex, which prevents the cells from entering mitotic catastrophe despite the presence of Prexasertib.[4][5] Additionally, high expression of DNA replication-related genes, such as POLA1, may be associated with a lack of clinical benefit and could serve as a predictive biomarker for resistance.[6]
Q2: My ovarian cancer cell line shows high IC50 values for Prexasertib. What could be the reason?
High IC50 values indicate reduced sensitivity or resistance to Prexasertib. Several factors could contribute to this:
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Intrinsic Resistance: The cell line may have inherent mechanisms that circumvent CHK1 inhibition, such as alterations in the CDK1/CyclinB1 pathway leading to a stable G2 arrest.[4][5]
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Acquired Resistance: If the cells were previously exposed to Prexasertib or other CHK1 inhibitors, they might have developed resistance mechanisms.
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High POLA1 Expression: Elevated levels of DNA polymerase alpha 1 (POLA1) have been linked to Prexasertib resistance.[6]
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Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (encoded by the ABCB1 gene) can reduce intracellular drug concentrations, leading to apparent resistance.[3][7]
Q3: What are the established strategies to overcome Prexasertib resistance?
Several combination therapies have shown promise in overcoming Prexasertib resistance:
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PARP Inhibitors (e.g., Olaparib): This is a well-documented synergistic combination. Prexasertib can re-sensitize PARP inhibitor-resistant cells by impairing homologous recombination (HR) repair and destabilizing replication forks.[8][9][10] This combination has shown clinical activity in patients with BRCA-mutant HGSOC who have progressed on PARP inhibitors.[11][12]
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DNA Damaging Agents (e.g., Gemcitabine, Hydroxyurea): Since Prexasertib inhibits HR, it can sensitize resistant cells to agents that cause DNA double-strand breaks.[4][5]
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Targeting Downstream Pathways: Investigating and targeting pathways that are dysregulated in resistant cells, such as the CDK1/CyclinB1 axis, may offer novel therapeutic avenues.
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POLA1 Inhibition: Preclinical data suggests that silencing or inhibiting POLA1 can enhance the efficacy of CHK1 inhibitors in resistant models.[6]
Troubleshooting Guides
Problem 1: Decreased efficacy of Prexasertib in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Re-evaluate the IC50 of Prexasertib using a dose-response curve. Compare with the parental cell line.2. Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution with and without Prexasertib treatment. A prolonged G2 arrest may indicate the described resistance mechanism.[4][5]3. Western Blot Analysis: Check the protein levels and activity of CDK1 and CyclinB1. Lower activity may be present in resistant cells.[4][5]4. Combination Therapy: Test the synergy of Prexasertib with a PARP inhibitor like Olaparib or a DNA damaging agent like Gemcitabine. |
| Cell Line Contamination or Genetic Drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.2. Use Early Passage Cells: Thaw a new vial of low-passage cells from your original stock to repeat the experiment. |
| Drug Instability | 1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound. Ensure proper storage conditions as per the manufacturer's instructions.2. Verify Drug Activity: Test the freshly prepared Prexasertib on a known sensitive cell line to confirm its potency. |
Problem 2: Inconsistent results in xenograft models treated with Prexasertib.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing or Schedule | 1. Literature Review: Consult preclinical studies for established effective doses and schedules for your specific ovarian cancer model. Dosing regimens such as 8 mg/kg twice daily have been used in PDX models.[10]2. Pharmacodynamic (PD) Analysis: Collect tumor biopsies at different time points post-treatment to assess target engagement. Analyze biomarkers like phosphorylated H2AX (γ-H2AX), pKAP1, and pRPA to confirm DNA damage and replication stress.[12] |
| Tumor Heterogeneity | 1. Model Characterization: If using patient-derived xenografts (PDX), be aware that different models can have varying responses. Molecularly characterize your PDX models.[8][9]2. Increased Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Drug Delivery/Bioavailability Issues | 1. Route of Administration: Ensure the correct route of administration is being used (e.g., intravenous for Prexasertib in some clinical studies).[11]2. Pharmacokinetic (PK) Analysis: If possible, perform PK studies to determine the drug concentration in plasma and tumor tissue over time. |
Data Presentation
Table 1: Prexasertib Monotherapy Activity in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Cyclin E Expression | Prexasertib IC50 (nM) |
| Various HGSOC Lines | Wild-type & Mutant | High & Low | 1 - 10 |
| JHOS2 | BRCA1-mutant, TP53-mutant | Not Specified | 8400 |
Data summarized from a study by Min et al.[8] The majority of high-grade serous ovarian cancer (HGSOC) cell lines were sensitive to Prexasertib, with IC50 values in the low nanomolar range, irrespective of BRCA status or Cyclin E expression.[8] The JHOS2 cell line was a notable exception with a significantly higher IC50.[8]
Table 2: Clinical Trial Data for Prexasertib in Recurrent Ovarian Cancer
| Study/Cohort | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase 2 (NCT03414047) | Platinum-resistant (Cohorts 1-3) | Prexasertib Monotherapy | 12.1% | 37.1% |
| Phase 2 (NCT03414047) | Platinum-refractory (Cohort 4) | Prexasertib Monotherapy | 6.9% | 31.0% |
| Phase 1 Combination | BRCA1-mutant, PARPi-resistant HGSOC | Prexasertib + Olaparib | 22.2% (4 of 18 patients) | Not Reported |
Data from a Phase 2 study of Prexasertib monotherapy and a Phase 1 study of Prexasertib in combination with Olaparib.[13] The combination therapy showed promising activity in a heavily pre-treated, PARP inhibitor-resistant population.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Prexasertib.
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Methodology:
-
Seed ovarian cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
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Prepare serial dilutions of this compound in culture medium.
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Treat the cells with the graded concentrations of Prexasertib. Include a vehicle-only control.
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Incubate the plates for 72 hours.
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Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
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Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a non-linear regression curve.[8]
-
2. Western Blotting for DNA Damage and Replication Stress Markers
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Objective: To assess the pharmacodynamic effects of Prexasertib on key signaling proteins.
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Methodology:
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Treat cells or tumor-bearing mice with Prexasertib, a combination therapy, or vehicle control for the desired duration (e.g., 6 and 52 hours).[10]
-
Harvest cells or tumor tissue and prepare protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with primary antibodies against key markers such as:
-
DNA Damage: γ-H2AX, pKAP1
-
Replication Stress: pRPA
-
Homologous Recombination: RAD51
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. RAD51 Foci Formation Assay (Immunofluorescence)
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Objective: To evaluate the effect of Prexasertib on homologous recombination (HR) repair capacity.
-
Methodology:
-
Grow cells on coverslips and treat with Prexasertib, Olaparib, the combination, or vehicle. It may be necessary to induce DNA damage with a DNA-damaging agent to stimulate RAD51 foci formation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
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Wash and incubate with a fluorescently labeled secondary antibody.
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Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
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Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A reduction in RAD51 foci indicates compromised HR.[11][12]
-
Visualizations
Caption: Mechanism of Prexasertib action and resistance in ovarian cancer.
Caption: Experimental workflow for addressing Prexasertib resistance.
Caption: Synergy between Prexasertib and PARP inhibitors in ovarian cancer.
References
- 1. bionews.com [bionews.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Prexasertib lactate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexasertib lactate. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with a Ki of 0.9 nM and an IC50 of <1 nM. Its primary on-target effect is the inhibition of CHK1, a key regulator of the DNA damage response, leading to replication catastrophe and apoptosis in cancer cells.[1] However, at higher concentrations, Prexasertib can inhibit other kinases. The most well-characterized off-target is CHK2, with an IC50 of approximately 8 nM.[1] Other known off-targets with IC50 values in the nanomolar range include RSK1, MELK, SIK, BRSK2, and ARK5.[1]
Q2: We are observing a biphasic or bell-shaped dose-response curve in our cell viability assays with Prexasertib at high concentrations. Is this expected?
Yes, a biphasic dose-response curve can be an indicator of off-target effects at high concentrations. Some studies on CHK1 inhibitors have reported that higher concentrations can lead to a transient protection from growth inhibition.[2] This paradoxical effect may be due to the inhibition of other kinases involved in cell cycle progression, such as Cyclin-Dependent Kinase 2 (CDK2).[2] Inhibition of CDK2 at high Prexasertib concentrations could counteract the intended effect of CHK1 inhibition, which is to drive cells with DNA damage into premature mitosis.
Q3: We are seeing an increase in the phosphorylation of CHK1 at Ser317 and Ser345 after treatment with high concentrations of Prexasertib, even though it's a CHK1 inhibitor. Why is this happening?
This is a known paradoxical effect of some CHK1 inhibitors.[3][4] The phosphorylation of CHK1 at Ser317 and Ser345 is carried out by the upstream kinase ATR in response to DNA damage or replication stress.[5] Inhibition of CHK1 activity by Prexasertib can lead to an accumulation of DNA damage and replication stress, which in turn activates ATR. This results in the hyper-phosphorylation of CHK1 at these sites, serving as a pharmacodynamic marker of CHK1 inhibition in the cell.[6]
Q4: What are the potential downstream signaling pathways affected by Prexasertib's off-target activity at high concentrations?
At high concentrations, Prexasertib's off-target effects can impact several signaling pathways. Inhibition of CHK2 can further disrupt the DNA damage response. The potential inhibition of CDK2 could affect the G1/S and S phase progression of the cell cycle.[2] Furthermore, inhibition of other kinases like RSK1, which is involved in cell growth and proliferation, could lead to complex cellular responses that deviate from the effects seen with specific CHK1 inhibition.
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Arrest Profile at High Concentrations
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Symptom: Instead of the expected S-phase arrest followed by mitotic catastrophe, you observe a G1 or G2/M arrest at high concentrations of Prexasertib.
-
Possible Cause: Off-target inhibition of CDK2. At high concentrations, Prexasertib may inhibit CDK2, which is required for S-phase entry and progression.[2] This can lead to a G1 or G2/M arrest that masks the intended phenotype of CHK1 inhibition.
-
Troubleshooting Steps:
-
Dose-response analysis: Perform a detailed dose-response experiment and analyze the cell cycle profile at a range of concentrations. Identify the concentration at which the unexpected arrest profile appears.
-
CDK2 activity assay: Directly measure the activity of CDK2 in cell lysates treated with high concentrations of Prexasertib. A decrease in CDK2 activity would support this hypothesis.
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Western blot analysis: Analyze the phosphorylation status of CDK2 substrates, such as Rb, to indirectly assess CDK2 activity.
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Use a more selective CHK1 inhibitor: If available, compare the effects of Prexasertib with a more selective CHK1 inhibitor to see if the G1 or G2/M arrest phenotype is specific to Prexasertib.
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Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
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Symptom: Potent inhibition of CHK1 is observed in a biochemical (cell-free) kinase assay, but higher concentrations are required to achieve a similar level of inhibition or the expected phenotype in cellular assays.
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Possible Cause:
-
Cell permeability: Prexasertib may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.
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Drug efflux: The compound may be actively transported out of the cells by efflux pumps.
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Plasma protein binding: In the presence of serum in the cell culture medium, Prexasertib may bind to plasma proteins, reducing its effective concentration.
-
Off-target effects: At higher cellular concentrations, off-target effects may mask the on-target phenotype.
-
-
Troubleshooting Steps:
-
Cellular uptake and efflux assays: Perform assays to measure the intracellular concentration of Prexasertib.
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Serum concentration: Test the effect of different serum concentrations in your cell culture medium on the efficacy of Prexasertib.
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Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement of Prexasertib with CHK1 in intact cells. This can help differentiate between poor permeability and a lack of on-target effect.
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Problem 3: High Background or Non-Specific Bands in Western Blot Analysis of Phosphorylated Proteins
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Symptom: When analyzing the phosphorylation status of CHK1 or its substrates, you observe high background or multiple non-specific bands on your western blot.
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Possible Cause:
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Antibody quality: The primary antibody may have low specificity or be used at too high a concentration.
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Blocking and washing: Inadequate blocking or insufficient washing can lead to high background.
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Sample preparation: Lysates may not have been prepared optimally, leading to protein degradation or non-specific protein interactions.
-
-
Troubleshooting Steps:
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Antibody titration: Optimize the concentration of your primary antibody.
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Blocking optimization: Try different blocking buffers (e.g., 5% BSA instead of milk for phospho-antibodies) and optimize blocking time.
-
Washing optimization: Increase the number and duration of wash steps.
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Fresh lysates and inhibitors: Always use freshly prepared lysates and include protease and phosphatase inhibitors in your lysis buffer.[7]
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Positive and negative controls: Include appropriate positive and negative controls to validate your antibody and experimental setup.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| CHK1 | <1 | [1] |
| CHK2 | 8 | [1] |
| RSK1 | 9 | [1] |
| MELK | 38 | [1] |
| SIK | 42 | [1] |
| BRSK2 | 48 | [1] |
| ARK5 | 64 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT)
This protocol is adapted from a study investigating the cytotoxicity of Prexasertib.[4]
-
Cell Seeding: Seed 2,000 cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 nM) or vehicle control (e.g., 0.01% DMSO) for 72 hours.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the samples in a microplate reader at 450 nm with a reference wavelength of 650 nm.
-
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of CHK1 Phosphorylation
This protocol is based on methodologies described for analyzing Prexasertib's effect on CHK1 signaling.[3][6]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) - General Protocol
This is a general protocol for CETSA that can be adapted for Prexasertib. Specific temperatures and antibody concentrations will need to be optimized for CHK1.
-
Cell Treatment: Treat intact cells with this compound at the desired concentrations or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble CHK1 by western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CHK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Prexasertib indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with Prexasertib.
Caption: Simplified signaling pathways for on-target and potential off-target effects of Prexasertib.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Neutropenia in Prexasertib Lactate Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia during preclinical studies with Prexasertib lactate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, second-generation, small-molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 and CHK2 become activated and orchestrate cell cycle arrest, allowing time for DNA repair.[1][2] By inhibiting CHK1 and CHK2, Prexasertib prevents this cell cycle arrest, forcing cells with DNA damage to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[1][3]
Q2: Why is neutropenia a common side effect of this compound?
Neutropenia, a decrease in the number of neutrophils, is a frequent and often dose-limiting toxicity observed in both preclinical and clinical studies of Prexasertib.[1][4][5][6] The underlying mechanism is linked to the essential role of CHK1 in normal cell cycle progression and survival of hematopoietic stem and progenitor cells (HSPCs).[7] These rapidly dividing cells are highly reliant on functional cell cycle checkpoints to maintain genomic integrity. Inhibition of CHK1 by Prexasertib in HSPCs disrupts their normal cell division, leading to apoptosis and a subsequent reduction in the production of mature neutrophils.[7]
Q3: What is the typical onset, severity, and duration of Prexasertib-induced neutropenia in preclinical models?
While specific dose-response data for neutropenia in preclinical models is not extensively published, clinical data provides valuable insights into the expected kinetics. In clinical trials, neutropenia is the most common hematologic toxicity, with Grade 3/4 neutropenia being frequently observed.[1][4][5][6] The neutrophil count typically reaches its lowest point (nadir) approximately one week after Prexasertib administration.[3] Encouragingly, this neutropenia is generally transient and reversible, with recovery often occurring within 5-6 days.[3]
Q4: Can Granulocyte Colony-Stimulating Factor (G-CSF) be used to manage Prexasertib-induced neutropenia?
Yes, Granulocyte Colony-Stimulating Factor (G-CSF) can be effectively used to manage neutropenia induced by Prexasertib.[3][6] Prophylactic administration of G-CSF has been shown to reduce the extent and duration of neutropenia in clinical settings.[3] In preclinical studies, G-CSF is also a standard supportive care measure for managing chemotherapy-induced neutropenia.[8][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| More severe or prolonged neutropenia than expected at a given dose. | - Strain-specific sensitivity: Different mouse or rat strains can have varying sensitivities to drug-induced myelosuppression.- Individual animal variability: Biological variation can lead to more pronounced effects in some animals.- Error in dose calculation or administration. | - Review dosing protocol: Double-check all calculations and administration procedures.- Increase monitoring frequency: Monitor complete blood counts (CBCs) more frequently to track the nadir and recovery.- Consider dose reduction: If severe neutropenia is consistently observed, a dose reduction of Prexasertib may be necessary for subsequent cohorts.- Initiate G-CSF support: If not already in use, administer G-CSF to aid neutrophil recovery. |
| G-CSF administration does not lead to the expected neutrophil recovery. | - Timing of G-CSF administration: The timing of G-CSF relative to Prexasertib administration is crucial for its efficacy.- G-CSF dose or frequency is insufficient. - Underlying issue with hematopoietic progenitors: In rare cases, there could be a more profound impact on the hematopoietic stem cell pool. | - Optimize G-CSF schedule: G-CSF is typically administered 24 hours after the cytotoxic agent. Ensure the timing is appropriate for your experimental design.- Adjust G-CSF dose: Consult relevant literature for appropriate G-CSF dosing in your specific animal model and consider increasing the dose or frequency of administration.- Evaluate overall animal health: Assess for other signs of toxicity that may be contributing to poor bone marrow recovery. |
| Febrile neutropenia is observed in study animals. | - Severe neutropenia leading to immunosuppression and subsequent infection. | - Immediate veterinary consultation: This is a serious condition requiring prompt attention.- Administer broad-spectrum antibiotics: As per veterinary guidance, to treat the underlying infection.- Provide supportive care: This may include fluid administration and nutritional support.- Review husbandry and aseptic techniques: Ensure proper sterile techniques are being used for all procedures to minimize the risk of infection. |
Experimental Protocols
Monitoring Neutropenia in Mouse Models
Objective: To monitor the onset, nadir, and recovery of neutropenia in mice treated with this compound.
Materials:
-
This compound
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes, lancets)
-
Automated hematology analyzer or manual counting supplies (hemocytometer, microscope, appropriate stains)
Procedure:
-
Baseline Blood Collection: Prior to the first dose of Prexasertib, collect a baseline blood sample from each animal to determine normal blood cell counts. Typically, 20-50 µL of blood can be collected via tail vein or saphenous vein.
-
Prexasertib Administration: Administer this compound at the desired dose and schedule.
-
Serial Blood Monitoring: Collect blood samples at regular intervals post-treatment. A suggested schedule is: Day 3, Day 5, Day 7 (expected nadir), Day 10, and Day 14 post-dose.
-
Complete Blood Count (CBC) Analysis: Perform a CBC on each blood sample to determine the absolute neutrophil count (ANC).
-
Data Analysis: Plot the mean ANC over time for each treatment group to visualize the neutropenic and recovery phases.
G-CSF Administration for Management of Neutropenia in Mice
Objective: To mitigate the severity and duration of Prexasertib-induced neutropenia.
Materials:
-
Recombinant murine G-CSF (e.g., Filgrastim or Pegfilgrastim analog)
-
Sterile saline for dilution
-
Syringes and needles for subcutaneous injection
Procedure:
-
G-CSF Preparation: Reconstitute and dilute G-CSF according to the manufacturer's instructions. A typical dose for mice is 5-10 µg/kg/day.[9]
-
Administration Schedule:
-
Prophylactic: Begin G-CSF administration 24 hours after Prexasertib administration and continue for 3-5 consecutive days, or until neutrophil recovery is observed.
-
Therapeutic: Initiate G-CSF administration once the ANC drops below a predetermined threshold (e.g., <1.0 x 10^9/L).
-
-
Route of Administration: Administer G-CSF via subcutaneous injection.
-
Monitoring: Continue to monitor CBCs as described in the protocol above to assess the efficacy of G-CSF treatment.
Visualizations
Signaling Pathway of CHK1/2 Inhibition
Caption: Mechanism of action of this compound in inducing mitotic catastrophe.
Experimental Workflow for Managing Neutropenia
Caption: Workflow for monitoring and managing Prexasertib-induced neutropenia.
Logical Relationship for Troubleshooting Severe Neutropenia
Caption: Troubleshooting logic for severe neutropenia in preclinical studies.
References
- 1. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinase 1 is essential for fetal and adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Prexasertib Lactate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Prexasertib lactate (LY2606368).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with a high potency (Ki of 0.9 nM and an IC50 of <1 nM).[1][2][3] It also inhibits CHK2, but at a lower potency (IC50 = 8 nM).[1][2][3] By inhibiting CHK1, Prexasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage. This disruption of the cell cycle checkpoint control ultimately causes replication catastrophe, characterized by double-stranded DNA breaks, and induces apoptosis in cancer cells.[1][2]
Q2: I'm not seeing the expected level of apoptosis after Prexasertib treatment. What could be the reason?
Several factors could contribute to a lack of expected apoptosis. One key reason could be the development of resistance. Studies have shown that some cancer cells can develop resistance to Prexasertib by enforcing a prolonged G2 cell cycle delay.[4][5] This delay, mediated by lower CDK1/CyclinB1 activity, prevents the cells from entering mitosis prematurely and undergoing mitotic catastrophe.[4][5] Another possibility is that the concentration of Prexasertib or the treatment duration is not optimal for the specific cell line being used.
Q3: My dose-response curve for cell viability plateaus or even shows a slight increase at higher concentrations of Prexasertib. Is this expected?
This can be an unexpected but explainable result. While Prexasertib is a potent CHK1 inhibitor, at higher concentrations, it can exhibit off-target effects.[6] Specifically, some CHK1 inhibitors have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) at concentrations 10 to 100-fold higher than those needed to inhibit CHK1.[6] Inhibition of CDK2 can lead to a transient protection from growth inhibition and prevent the abrogation of the DNA damage checkpoint, which could explain the plateau or slight recovery in cell viability at high concentrations.[6]
Q4: I am observing a significant increase in S-phase cells after treatment. Is this a typical response to Prexasertib?
Yes, an increase in the S-phase population is a characteristic response to Prexasertib treatment.[2][7] By inhibiting CHK1, Prexasertib disrupts normal S-phase progression, leading to an accumulation of cells in this phase. This is often accompanied by markers of DNA damage, such as increased phosphorylation of H2AX (γH2AX).[2][8]
Troubleshooting Guides
Problem 1: Reduced or No Cytotoxicity in a Previously Sensitive Cell Line
-
Possible Cause: Acquired resistance to Prexasertib.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of the treated cells. A significant increase in the G2 population at baseline compared to the parental, sensitive cells may indicate resistance.[4][5]
-
Western Blot for Cell Cycle Regulators: Analyze the protein levels of key G2/M checkpoint regulators. Resistant cells may exhibit lower CDK1/CyclinB1 activity.[4]
-
Combination Therapy: Test the resistant cells with a combination of Prexasertib and a DNA damaging agent like gemcitabine.[4][5] Cells that have developed resistance through G2 delay may still be sensitive to this combination.[4]
-
Problem 2: Inconsistent Results Between Different Batches of this compound
-
Possible Cause: Compound instability or improper storage.
-
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored as recommended on the Certificate of Analysis.[1]
-
Fresh Preparation: Prepare fresh stock solutions in the recommended solvent (e.g., DMSO for in vitro use) for each experiment.[2]
-
Activity Check: Test each new batch on a well-characterized, sensitive cell line to confirm its potency and compare the IC50 value to previous experiments.
-
Problem 3: Unexpected Cell Morphology or Off-Target Effects
-
Possible Cause: High concentrations of Prexasertib leading to off-target kinase inhibition.
-
Troubleshooting Steps:
-
Dose-Response Curve: Carefully evaluate the full dose-response curve. If a paradoxical decrease in efficacy is observed at higher concentrations, consider off-target effects.
-
Target Engagement Assay: If possible, perform an assay to measure the inhibition of downstream targets of both CHK1 and potential off-targets like CDK2 to understand the concentration-dependent effects in your system. For example, the phosphorylation of CDK2 targets like Cyclin E can be assessed.[6][9]
-
Titrate Dosage: Determine the lowest effective concentration that gives the desired on-target effect (e.g., CHK1 inhibition) without significant off-target activity.
-
Data Summary
Table 1: In Vitro Efficacy of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PEO1 | High-Grade Serous Ovarian Cancer | Sensitive (exact value not specified) | [8] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Sensitive (exact value not specified) | [8] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | 7.5 | [4] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 5.4 | [4] |
| JHOS2 | High-Grade Serous Ovarian Cancer | 8,400 | [10] |
| MDA-MB-468 | Triple Negative Breast Cancer | 105 | [11] |
| MX-1 | Triple Negative Breast Cancer | 5.7 | [11] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 7.5 | [7] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 50 | [7] |
Table 2: Off-Target Kinase Inhibition Profile of Prexasertib
| Kinase | IC50 (nM) | Reference |
| CHK1 | <1 | [2] |
| CHK2 | 8 | [2] |
| RSK1 | 9 | [1] |
| MELK | 38 | [2] |
| SIK | 42 | [2] |
| BRSK2 | 48 | [2] |
| ARK5 | 64 | [2] |
Experimental Protocols
Western Blot for DNA Damage and Cell Cycle Markers
-
Cell Lysis: After treatment with Prexasertib, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-CHK1, anti-γH2AX, anti-cleaved PARP, anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells after Prexasertib treatment, including any floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Prexasertib inhibits CHK1, leading to mitotic catastrophe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 3. This compound (LY2606368 lactate) | CHK1抑制剂 | MCE [medchemexpress.cn]
- 4. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Lactate & CDK1/CyclinB1 Activity Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prexasertib lactate, focusing on its relationship with CDK1/CyclinB1 activity in resistant cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PL-TS-001 | Inconsistent IC50 values for prexasertib in cell viability assays. | 1. Compound instability: this compound solution may have degraded. 2. Cell line variability: Inconsistent cell passage number or plating density. 3. Assay variability: Differences in incubation times or reagent concentrations. 4. Solvent effects: High concentrations of DMSO may affect cell viability. | 1. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a powder stored at -20°C. For stock solutions in solvent, aliquot to avoid repeated freeze-thaw cycles.[1][2] 2. Standardize cell culture: Use a consistent cell passage number and ensure uniform cell seeding density. 3. Optimize assay protocol: Strictly adhere to a validated protocol for incubation times and reagent concentrations. 4. Control for solvent: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.[3] |
| PL-TS-002 | Weak or no signal for phospho-CHK1 (S296) after prexasertib treatment in Western blot. | 1. Ineffective inhibition: Prexasertib concentration may be too low or incubation time too short. 2. Poor antibody performance: The primary antibody may have low affinity or be expired. 3. Inefficient protein transfer: Suboptimal transfer conditions, especially for a phosphorylated protein. 4. Protein degradation: Phosphatases in the cell lysate may have dephosphorylated the target protein. | 1. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal prexasertib concentration and incubation time for CHK1 inhibition in your cell line.[4] 2. Validate antibody: Use a positive control (e.g., lysate from cells treated with a known CHK1 activator) and a negative control to validate the antibody. Ensure proper antibody storage. 3. Optimize Western blot: Ensure complete protein transfer by checking transfer efficiency with Ponceau S staining.[5] 4. Use phosphatase inhibitors: Add a phosphatase inhibitor cocktail to the lysis buffer to preserve the phosphorylation status of proteins.[6] |
| PL-TS-003 | Unexpected increase in G2/M phase in prexasertib-resistant cells after treatment. | 1. Development of resistance: Resistant cells may develop mechanisms to delay mitotic entry, such as reduced CDK1/CyclinB1 activity, leading to a prolonged G2 phase.[1][7] 2. Off-target effects: At high concentrations, prexasertib may have off-target effects that influence cell cycle progression. | 1. Investigate resistance mechanisms: Analyze the expression and activity of CDK1 and CyclinB1 in your resistant cell line.[7] 2. Confirm on-target effect: Titrate prexasertib to the lowest effective concentration that inhibits CHK1 to minimize potential off-target effects. |
| PL-TS-004 | Difficulty in measuring CDK1/CyclinB1 kinase activity in resistant cells. | 1. Low enzyme activity: Resistant cells may have inherently lower CDK1/CyclinB1 activity, making it difficult to detect.[7] 2. Assay sensitivity: The chosen kinase assay may not be sensitive enough to detect subtle changes in activity. 3. Inactive recombinant enzyme: If using a commercial kit, the recombinant CDK1/CyclinB1 may have lost activity due to improper storage or handling.[8] | 1. Increase protein input: Use a higher concentration of cell lysate in the kinase assay. 2. Use a highly sensitive assay: Consider using a luminescence-based kinase assay, such as the CDK1 Assay Kit with Kinase-Glo® MAX, for higher sensitivity.[9] 3. Validate enzyme activity: Use a positive control substrate to confirm the activity of the recombinant enzyme before testing your samples.[8] |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
This compound is the lactate salt form of prexasertib, a selective and ATP-competitive inhibitor of the checkpoint kinase 1 (CHK1).[2][10] It also inhibits CHK2 at slightly higher concentrations.[2][10] By inhibiting CHK1, prexasertib abrogates the S and G2/M cell cycle checkpoints, which are crucial for DNA damage repair.[11] This leads to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis in cancer cells.[2][10]
Q2: How should this compound be stored and handled?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] For in vitro experiments, it is recommended to use freshly prepared solutions.
Prexasertib and CDK1/CyclinB1 in Resistant Cells
Q3: How does resistance to prexasertib relate to CDK1/CyclinB1 activity?
Studies have shown that acquired resistance to prexasertib in some cancer cell lines, particularly BRCA wild-type ovarian cancer, is associated with lower CDK1/CyclinB1 activity.[1][7] This reduced activity leads to a prolonged G2 cell cycle delay, preventing the cells from entering mitosis prematurely with unrepaired DNA damage (mitotic catastrophe), which is the intended cell-killing mechanism of prexasertib.[1][7]
Q4: My prexasertib-resistant cells show a G2 arrest but are not dying. Why?
This is a key characteristic of the resistance mechanism involving CDK1/CyclinB1. The low CDK1/CyclinB1 activity in resistant cells allows them to linger in the G2 phase, providing more time for DNA repair and avoiding the lethal consequences of entering mitosis with a damaged genome.[1][7]
Q5: How can I overcome prexasertib resistance related to low CDK1/CyclinB1 activity?
One potential strategy is to use combination therapies. Since CHK1 inhibition can still impair homologous recombination (HR) repair in resistant cells, combining prexasertib with DNA damaging agents like gemcitabine or PARP inhibitors may be effective.
Experimental Protocols
Cell Viability Assay (XTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.
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Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for CyclinB1 and phospho-Histone H2A.X (γH2AX)
-
Culture sensitive and resistant cells with or without this compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CyclinB1 and γH2AX overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
In Vitro CDK1/CyclinB1 Kinase Assay
This protocol is adapted from commercially available kits (e.g., BPS Bioscience, AMSBIO).[9][12]
-
Prepare a 1x kinase assay buffer from the provided 5x stock.
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In a 96-well plate, add the test compound (e.g., cell lysate from prexasertib-treated and untreated cells) and the diluted CDK1/CyclinB1 enzyme.
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To initiate the reaction, add the ATP and substrate peptide solution to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
After the incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ATP remaining, which is inversely correlated with the kinase activity.
Visualizations
Caption: Mechanism of action of prexasertib in sensitive cells.
Caption: Mechanism of resistance to prexasertib.
Caption: Experimental workflow for studying prexasertib resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Prexasertib (LY2606368) | Anti-tumor | Apoptosis | TargetMol [targetmol.com]
- 4. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acquired Resistance to Prexasertib Monotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Prexasertib monotherapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to Prexasertib, has developed resistance. What are the potential underlying mechanisms?
A1: Acquired resistance to Prexasertib can manifest through several mechanisms. We recommend investigating the following possibilities:
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Alterations in Cell Cycle Control: Resistant cells may develop a prolonged G2/M cell cycle delay, preventing them from entering mitotic catastrophe. This is often associated with reduced activity of the CDK1/Cyclin B1 complex.[1][2]
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Downregulation of the CHK1 Pathway: Resistance can arise from the diminished expression or activity of CHK1 itself or its upstream regulators. A notable mechanism is the downregulation of USP1, a deubiquitinase that stabilizes the CHK1 protein.[3][4][5]
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for CHK1 inhibition by upregulating pro-survival signaling pathways. Commonly observed activated pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[6][7][8][9] In certain contexts, such as triple-negative breast cancer, heightened EGFR signaling has been implicated.[8][9]
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Enhanced DNA Damage Repair and Replication Fork Stability: Although Prexasertib induces DNA damage, resistant cells may enhance their DNA repair capabilities or develop mechanisms to stabilize replication forks, thus mitigating the drug's cytotoxic effects.[10][11]
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Upregulation of Anti-Apoptotic Factors: Increased expression of anti-apoptotic proteins, such as BCL-xL, can confer resistance by raising the threshold for apoptosis induction.[9]
Q2: How can I experimentally verify the mechanism of resistance in my cell line?
A2: A multi-pronged experimental approach is recommended to elucidate the resistance mechanism. The following table outlines key experiments for each potential mechanism. Detailed protocols are provided in the "Experimental Protocols" section.
| Mechanism of Resistance | Suggested Experiments | Expected Outcome in Resistant Cells |
| Alterations in Cell Cycle Control | Cell cycle analysis by flow cytometry, Western blot for Cyclin B1 and phospho-CDK1 (Tyr15) | Increased G2/M population, decreased Cyclin B1 and increased inhibitory phosphorylation of CDK1 |
| Downregulation of CHK1 Pathway | Western blot for CHK1 and USP1, qRT-PCR for CHK1 and USP1 mRNA | Decreased protein and/or mRNA levels of CHK1 and USP1 |
| Activation of Bypass Pathways | Western blot for key pathway components (e.g., p-AKT, p-ERK), Phospho-kinase array | Increased phosphorylation of AKT, ERK, and other relevant kinases |
| Enhanced DNA Damage Repair | Immunofluorescence for γH2AX and RAD51 foci, DNA fiber assay | Reduced γH2AX foci persistence after drug washout, altered replication fork dynamics |
| Upregulation of Anti-Apoptotic Factors | Western blot for BCL-2 family proteins (e.g., BCL-xL, MCL-1) | Increased expression of anti-apoptotic proteins |
Q3: My Prexasertib-resistant cells show increased phosphorylation of AKT and ERK. What are my next steps?
A3: The activation of PI3K/AKT and/or RAS/MEK/ERK pathways is a common escape mechanism. To overcome this, consider the following:
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Combination Therapy: Co-treatment with inhibitors of the activated pathway(s) can restore sensitivity to Prexasertib. For instance, combining Prexasertib with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor (e.g., Trametinib) could be synergistic.[7] In models where EGFR signaling is upregulated, combination with an EGFR inhibitor like erlotinib has shown promise.[8]
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Confirming Pathway Dependency: Before embarking on extensive combination studies, confirm that the survival of resistant cells is indeed dependent on the activated pathway. This can be achieved by treating the resistant cells with specific inhibitors of the PI3K or MEK pathway and assessing cell viability.
Below is a diagram illustrating the concept of bypass pathway activation in Prexasertib resistance.
Caption: Bypass signaling in Prexasertib resistance.
Q4: Are there any known biomarkers that predict a lack of response to Prexasertib monotherapy?
A4: Clinical and preclinical studies have begun to identify potential biomarkers associated with resistance to Prexasertib:
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High Expression of DNA Replication Genes: Transcriptomic analyses have correlated high expression levels of genes involved in DNA replication, such as POLA1, POLE, and GINS3, with a lack of clinical benefit from Prexasertib treatment.[12][13]
-
Upregulation of IGF1/Insulin and DNA Repair Pathways: Preliminary findings from a phase II trial suggest that tumoral upregulation of the IGF1/insulin signaling pathway and other DNA repair pathways may negatively impact the response to CHK1 inhibition.[14]
-
Overexpression of BLM and CCNE1: In PARP inhibitor-resistant, BRCA-mutant high-grade serous ovarian cancer, overexpression of the Bloom syndrome helicase (BLM) and Cyclin E1 (CCNE1) were observed in patients who derived durable benefit, suggesting their potential role in modulating sensitivity.[15] While this is not directly a resistance marker, it highlights the complexity of the response.
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the cell cycle distribution of parental and Prexasertib-resistant cells.
-
Procedure:
-
Seed 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with Prexasertib at the desired concentration for 24-48 hours. Include an untreated control.
-
Harvest cells, including any floating cells, and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
2. Western Blotting for Pathway Analysis
-
Objective: To assess the protein expression and phosphorylation status of key signaling molecules.
-
Procedure:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat with Prexasertib as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., CHK1, p-CHK1, AKT, p-AKT, ERK, p-ERK, Cyclin B1, BCL-xL, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Immunofluorescence for DNA Damage Foci
-
Objective: To visualize and quantify DNA double-strand breaks (γH2AX) and homologous recombination activity (RAD51).
-
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
Treat with Prexasertib for the indicated time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizing Experimental Workflow and Logic
The following diagram outlines a logical workflow for investigating acquired resistance to Prexasertib.
Caption: Workflow for troubleshooting Prexasertib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medrxiv.org [medrxiv.org]
Validation & Comparative
A Comparative Guide to Prexasertib Lactate and Olaparib Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy involving Prexasertib lactate and Olaparib. This document synthesizes preclinical and clinical data to evaluate the performance and mechanisms of this therapeutic strategy, with a focus on its application in cancers with acquired resistance to PARP inhibitors.
Mechanism of Action: A Synergistic Approach to Overcoming Resistance
Prexasertib, a selective inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), and Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, exhibit a synergistic anti-tumor effect. This combination is particularly effective in cancers that have developed resistance to PARP inhibitors, often through mechanisms that restore homologous recombination (HR) repair or stabilize replication forks.
Olaparib's efficacy is rooted in its ability to trap PARP on DNA, leading to the formation of double-strand breaks (DSBs) that are cytotoxic in cancer cells with deficient HR repair, a state often caused by mutations in genes like BRCA1/2. However, some cancer cells can restore HR proficiency or stabilize replication forks, leading to resistance.
Prexasertib counters these resistance mechanisms. By inhibiting CHK1, it disrupts the cellular response to replication stress and compromises HR repair.[1][2][3] This dual action re-sensitizes PARP inhibitor-resistant cancer cells to Olaparib. The combination leads to increased DNA damage, replication catastrophe, and ultimately, apoptosis in tumor cells.[3][4][5]
Caption: Signaling pathway of Prexasertib and Olaparib combination therapy.
Clinical Data: Phase 1 Trial in Solid Tumors
A Phase 1 clinical trial (NCT03057145) evaluated the safety and preliminary efficacy of Prexasertib and Olaparib in patients with high-grade serous ovarian cancer (HGSOC) and other advanced solid tumors, many of whom had progressed on prior PARP inhibitor therapy.[1][2][6][7]
Efficacy in PARP Inhibitor-Resistant HGSOC
The combination therapy demonstrated promising anti-tumor activity in a heavily pre-treated patient population.
| Efficacy Endpoint | Result | Citation |
| Partial Response (PR) | 4 out of 18 (22%) patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC | [1][2] |
| Patient Population | 29 patients with advanced solid tumors, including 18 with PARP inhibitor-resistant HGSOC | [1][2] |
Safety and Tolerability
The most common treatment-related adverse events were hematologic. The recommended phase 2 dose (RP2D) was established with a modified dosing schedule to manage toxicities.
| Safety Profile | Citation | |
| Recommended Phase 2 Dose (RP2D) | Prexasertib: 70 mg/m² IV on days 1 and 15; Olaparib: 100 mg orally twice daily on days 1-5 and 15-19 of a 28-day cycle | [1][2] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 neutropenia, Grade 3 febrile neutropenia | [1][2] |
| Most Common Treatment-Related Adverse Events (≥50% of patients) | Leukopenia (83%), Neutropenia (86%), Thrombocytopenia (66%), Anemia (72%) | [1][2] |
Experimental Protocols
Phase 1 Clinical Trial (NCT03057145)
Study Design: This was an open-label, 3+3 dose-escalation Phase 1 study.[1][2][6] The trial included a 7-day lead-in of Olaparib alone (Cycle 0) to assess pharmacokinetics and pharmacodynamics, followed by the combination therapy in 28-day cycles.[1][2]
Patient Population: Patients with advanced solid tumors, with an expansion cohort for patients with BRCA-mutant HGSOC who had progressed on a prior PARP inhibitor.[1][6]
Dosing Regimen:
-
Prexasertib: Administered intravenously on days 1 and 15 of each 28-day cycle.[1][2]
-
Olaparib: Administered orally twice daily. An initial continuous dosing schedule was amended to an intermittent schedule (days 1-5 and 15-19) to mitigate hematologic toxicities.[1]
Pharmacodynamic Assessments: Paired tumor biopsies were taken before and after treatment to evaluate biomarkers of DNA damage and HR repair, such as RAD51 foci, γ-H2AX, pKAP1, and pRPA.[1][8]
Caption: Workflow of the Phase 1 clinical trial of Prexasertib and Olaparib.
Preclinical Evidence
Multiple preclinical studies in high-grade serous ovarian cancer and triple-negative breast cancer models have demonstrated the synergistic activity of Prexasertib and Olaparib.[3][5][9]
Key Preclinical Findings
| Model System | Key Findings | Citation |
| HGSOC Patient-Derived Xenografts (PDXs) | Prexasertib monotherapy showed anti-tumor activity. The combination with Olaparib was synergistic, producing significant tumor growth inhibition in an Olaparib-resistant model. | [3][9] |
| HGSOC Cell Lines (including PARPi-resistant) | Prexasertib sensitized PARP inhibitor-resistant cell lines to Olaparib by compromising both HR repair and replication fork stability. | [3][4] |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | The combination of Prexasertib and Olaparib was synergistic, leading to increased DNA strand breaks and γH2AX foci. | [5] |
Representative Preclinical Experimental Workflow
Preclinical studies often involve treating cancer cell lines or PDX models with single agents and the combination to assess synergy and mechanism of action.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
The combination of this compound and Olaparib represents a promising strategy to overcome acquired resistance to PARP inhibitors in cancers with underlying DNA damage response deficiencies. Preclinical data strongly support the synergistic interaction between the two agents, and early clinical data have shown encouraging anti-tumor activity in a heavily pre-treated patient population, albeit with notable hematologic toxicity that requires careful management. Further clinical investigation is warranted to fully define the efficacy and safety of this combination in broader patient populations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Interaction of Prexasertib and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Prexasertib and cisplatin, supported by experimental data. It is designed to offer researchers and drug development professionals a comprehensive overview of the preclinical evidence supporting this combination therapy.
Executive Summary
Prexasertib, a potent and selective inhibitor of checkpoint kinase 1 (CHK1), has demonstrated a significant synergistic interaction with the conventional chemotherapeutic agent cisplatin across various cancer models. Cisplatin induces DNA damage, leading to the activation of the DNA damage response (DDR) pathway, in which CHK1 plays a pivotal role in orchestrating cell cycle arrest to allow for DNA repair. By inhibiting CHK1, Prexasertib abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effects of cisplatin. This guide summarizes the key experimental findings that validate this synergistic relationship, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Prexasertib and cisplatin, both as single agents and in combination, across different cancer cell lines.
Table 1: IC50 Values of Prexasertib and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Prexasertib IC50 (nM) | Cisplatin IC50 (µM) | Reference |
| BV-173 | Acute Lymphoblastic Leukemia | 6.33 | Not Reported | [1] |
| REH | Acute Lymphoblastic Leukemia | 96.7 | Not Reported | [1] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6-49 | Not Reported | |
| OV90 | High-Grade Serous Ovarian Cancer | 6-49 | Not Reported | |
| PEO1 | High-Grade Serous Ovarian Cancer | 6-49 | Not Reported | |
| PEO4 | High-Grade Serous Ovarian Cancer | 6-49 | Not Reported | |
| A2780 | Ovarian Cancer | Not Reported | ~5-30 | [2] |
| SKOV-3 | Ovarian Cancer | Not Reported | ~5-30 | [2] |
Table 2: Synergistic Effects of Prexasertib and Cisplatin Combination in Osteosarcoma Cell Lines
| Cell Line | Cisplatin Concentration (nM) | Combination Index (CI) | Interpretation | Reference |
| OSKG | 250 | 0.84 | Synergism | |
| OSKG | 300 | 0.76 | Synergism | |
| OSKG | 100 | 1.1 | Additive/Slight Antagonism | |
| OSKG | 150 | 1.07 | Additive/Slight Antagonism | |
| OSKG | 200 | 0.98 | Nearly Additive |
Table 3: Effect of Prexasertib on Cell Cycle Distribution in Acute Lymphoblastic Leukemia Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| SUP-B15 | Control | Not Reported | Not Reported | Not Reported | [1] |
| SUP-B15 | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
| NALM-6 | Control | Not Reported | Not Reported | Not Reported | [1] |
| NALM-6 | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
| NALM-19 | Control | Not Reported | Not Reported | Not Reported | [1] |
| NALM-19 | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
| CCRF-CEM | Control | Not Reported | Not Reported | Not Reported | [1] |
| CCRF-CEM | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
| MOLT-4 | Control | Not Reported | Not Reported | Not Reported | [1] |
| MOLT-4 | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
| RPMI-8402 | Control | Not Reported | Not Reported | Not Reported | [1] |
| RPMI-8402 | Prexasertib (IC50) | Decreased | Increased | Decreased | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of synergistic interaction between Prexasertib and cisplatin.
Caption: General experimental workflow for validating Prexasertib and cisplatin synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive viability.
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation. Cells are allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of Prexasertib, cisplatin, or the combination of both. A vehicle-treated control group is also included.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2. The medium is changed every 3-4 days.
-
Colony Staining: When colonies in the control wells are visible (containing at least 50 cells), the medium is removed, and the wells are washed with PBS. Colonies are then fixed with a solution of methanol and acetic acid (3:1) for 5 minutes and stained with 0.5% crystal violet in methanol for 15 minutes.
-
Colony Counting and Analysis: After washing with water and air-drying, the number of colonies in each well is counted. The surviving fraction for each treatment is calculated by normalizing the number of colonies to the plating efficiency of the vehicle-treated control. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with Prexasertib, cisplatin, or the combination for a specified time (e.g., 24, 48, or 72 hours). Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. The percentage of cells in each quadrant is quantified.
Propidium Iodide (PI) Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 2 hours at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained. The incubation is typically carried out for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. A histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for γH2AX
This technique is used to detect and quantify the protein levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Protein Extraction: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for γH2AX. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control, such as β-actin or GAPDH. An increase in the γH2AX signal indicates an increase in DNA double-strand breaks.
Conclusion
The experimental evidence strongly supports a synergistic interaction between Prexasertib and cisplatin in various cancer cell lines. The inhibition of CHK1 by Prexasertib effectively abrogates the cisplatin-induced G2/M checkpoint, leading to increased DNA damage, mitotic catastrophe, and apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into this promising combination therapy. The visual diagrams of the signaling pathway and experimental workflow serve to clarify the underlying mechanisms and methodological approaches for researchers in the field.
References
- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis as a measure of chemosensitivity to cisplatin and taxol therapy in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Prexasertib Lactate Demonstrates Significant Efficacy in Overcoming PARP Inhibitor Resistance
For Immediate Release
[City, State] – [Date] – New preclinical data highlights the potent activity of Prexasertib lactate, a selective CHK1 inhibitor, in tumor models resistant to PARP inhibitors. The findings, derived from multiple studies on high-grade serous ovarian cancer (HGSOC), suggest that Prexasertib, both as a monotherapy and in combination, can effectively target cancers that have developed resistance to PARP inhibitor treatment, a growing challenge in oncology.
Resistance to PARP inhibitors is often driven by the restoration of homologous recombination (HR) repair mechanisms or the stabilization of replication forks. This compound directly counteracts these resistance mechanisms. By inhibiting CHK1, a critical kinase in the DNA damage response pathway, Prexasertib induces replication catastrophe and compromises both HR repair and replication fork stability.
Monotherapy and Combination Therapy Success in Preclinical Models
In a comprehensive study involving 14 patient-derived xenograft (PDX) models of HGSOC, Prexasertib demonstrated significant anti-tumor activity as a single agent.[1][2] Notably, 13 of these models were resistant to the PARP inhibitor olaparib, including four with BRCA1 mutations.[1][2]
When combined with olaparib, Prexasertib showed a synergistic effect, leading to significant tumor growth inhibition in an olaparib-resistant model and enhancing the response in an olaparib-sensitive model.[1][2] These findings underscore the potential of a dual-pronged therapeutic strategy to overcome PARP inhibitor resistance.
Quantitative Analysis of Prexasertib Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the efficacy of Prexasertib as a monotherapy and in combination with olaparib in PARP inhibitor-resistant models.
Table 1: In Vitro Cytotoxicity of Prexasertib and Olaparib in HGSOC Cell Lines
| Cell Line | BRCA Status | Olaparib IC50 (µM) | Prexasertib IC50 (nM) | Combination Effect |
| TOV112D | Wild-Type | 4-10 | 1-10 | Synergistic |
| ES2 | Wild-Type | 4-10 | 1-10 | Synergistic |
| UWB1.289 (Parental) | BRCA1-mutant | Sensitive | ~3.2 | - |
| UWB1.289 SYR12 (Olaparib-Resistant) | BRCA1-mutant | Resistant | Sensitive | Synergistic |
| UWB1.289 SYR14 (Olaparib-Resistant) | BRCA1-mutant | Resistant | Sensitive | Synergistic |
| PEO1 | BRCA2-mutant | - | 6 | - |
| PEO4 | BRCA2-mutant (reversion) | - | 49 | - |
Data compiled from multiple sources.[3][4]
Table 2: In Vivo Efficacy of Prexasertib in Olaparib-Resistant PDX Models
| PDX Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit |
| DF59 (Olaparib-Resistant) | Vehicle | - | - |
| Olaparib (100 mg/kg) | Minimal | Minimal | |
| Prexasertib (8 mg/kg) | Significant | Significant | |
| Olaparib + Prexasertib | Synergistic Inhibition | Enhanced Survival |
Based on data from preclinical studies in NSG mice bearing luciferized PDX models.[1]
Mechanism of Action: A Two-Pronged Attack on Resistant Tumors
Prexasertib's efficacy in PARP inhibitor-resistant models stems from its ability to induce synthetic lethality by targeting critical DNA damage response pathways. The following diagram illustrates the proposed mechanism.
Caption: Prexasertib's mechanism in PARP inhibitor-resistant cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice were used.
-
Tumor Implantation: Luciferized HGSOC PDX models were implanted in the mice.
-
Treatment Regimen:
-
Vehicle control.
-
Olaparib administered orally at 100 mg/kg daily.
-
Prexasertib administered intravenously at 8 mg/kg, twice daily for three days, followed by a four-day rest period, for three weeks.
-
Combination of olaparib and Prexasertib at the above-mentioned dosages.
-
-
Monitoring: Tumor growth was monitored weekly via bioluminescence imaging for approximately 125 days.[5]
-
Endpoint: Survival was a key endpoint, with statistical analysis performed using the log-rank test.
Cell Viability and Colony Formation Assays
-
Cell Seeding: HGSOC cell lines were seeded in 96-well plates (for viability) or 6-well plates (for colony formation).
-
Drug Treatment: Cells were treated with a range of concentrations of Prexasertib, olaparib, or a combination of both.
-
Viability Assessment: After 3-6 days of incubation, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[3] IC50 values were calculated using GraphPad Prism.
-
Colony Formation: For colony formation assays, cells were cultured for 10-14 days.[3] Colonies were then fixed with methanol and stained with crystal violet for visualization and quantification.[3]
Immunofluorescence for RAD51 and γH2AX Foci
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with the indicated drugs.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[6]
-
Blocking: Non-specific antibody binding was blocked using 5% bovine serum albumin (BSA).[6]
-
Primary and Secondary Antibody Incubation: Cells were incubated with primary antibodies against RAD51 or γH2AX, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Images were captured using a fluorescence microscope, and the number of nuclear foci per cell was quantified. At least 100 cells were scored for each condition.[3]
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against pKAP1, pRPA32, γH2AX, and a loading control (e.g., β-actin).
-
Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for assessing the synergistic effects of Prexasertib and PARP inhibitors.
Caption: A general experimental workflow.
Conclusion
The presented data strongly support the therapeutic potential of this compound in overcoming resistance to PARP inhibitors in HGSOC and potentially other cancer types. Its ability to act both as a potent monotherapy and as a synergistic partner with PARP inhibitors offers a promising new avenue for treating a patient population with limited therapeutic options. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
The CHK1 Signaling Pathway: A Critical Node in Cancer Cell Survival
A Head-to-Head Showdown: Preclinical Efficacy of CHK1 Inhibitors
In the landscape of targeted cancer therapy, inhibitors of Checkpoint Kinase 1 (CHK1) have emerged as a promising strategy, primarily by exploiting the reliance of many cancer cells on this crucial DNA damage response protein. Preclinical research has unveiled a competitive field of CHK1 inhibitors, each with distinct profiles of potency, selectivity, and off-target effects. This guide provides a comparative analysis of key CHK1 inhibitors—Prexasertib (LY2606368), SRA737, MK-8776, and GDC-0575—drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1] Activated CHK1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] This provides cancer cells with a critical survival advantage, allowing them to cope with the high levels of endogenous replication stress often associated with oncogene activation.[1][4] Inhibiting CHK1 disrupts this survival mechanism, leading to the accumulation of DNA damage and ultimately, cell death, a concept known as "mitotic catastrophe".[5]
Comparative In Vitro Potency and Selectivity
A critical aspect of preclinical evaluation is determining the potency and selectivity of kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several CHK1 inhibitors against their primary target and key off-targets.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK2 IC50 (nM) | Other Notable Off-Targets (IC50 < 100 nM) | Reference |
| Prexasertib (LY2606368) | Low nM | < 10 | >100 | RSK family kinases (< 10 nM) | [6] |
| SRA737 | Low nM | ~1000x less potent than CHK1 | ~2000x less potent than CHK1 | At least 93-fold selective for CHK1 over 124 other kinases. | [6] |
| MK-8776 | Low nM | ~1000x less potent than CHK1 | ~50x higher than CHK1 | Pim1 | [6][7] |
| V158411 | Potent | Potent | >10,000-fold selective over CDK1 | - | [8] |
Note: IC50 values are often determined under varying assay conditions and should be compared with caution.
Prexasertib stands out for its high potency against CHK1 but also shows significant activity against CHK2 and RSK family kinases.[6] In contrast, SRA737 and MK-8776 exhibit greater selectivity for CHK1 over CHK2 in biochemical assays.[6] However, cellular assays have shown that at higher concentrations, both MK-8776 and SRA737 can inhibit CDK2, an effect not predicted by in vitro kinase panels.[6][9] This off-target CDK2 inhibition may contribute to some of the observed cellular phenotypes.[6][9]
Head-to-Head In Vivo Efficacy
The ultimate preclinical validation for a cancer therapeutic lies in its ability to inhibit tumor growth in vivo. The following table summarizes key findings from preclinical xenograft studies.
| Inhibitor | Preclinical Model | Dosing Regimen | Key Findings | Reference |
| Prexasertib (LY2606368) | Triple-Negative Breast Cancer (TNBC) PDX | 10 mg/kg, s.c., twice daily, 3 days on/4 days off | Monotherapy resulted in tumor growth inhibition ranging from 126.1% to -100% (complete regression). | [10] |
| High-Grade Serous Ovarian Cancer (HGSOC) PDX | Not specified | Monotherapy demonstrated anti-tumor activity. | [11] | |
| SRA737 | High-Grade Serous Ovarian Cancer (HGSOC) PDX (CCNE1-amplified) | Not specified | Significant, dose-dependent tumor regression as a single agent. Outperformed the PARP inhibitor olaparib in these models. | [12] |
| In combination with low-dose gemcitabine | SRA737 orally on days 2, 3, 9, 10, 16, 17; gemcitabine i.v. on days 1, 8, 15 of a 28-day cycle | Well-tolerated with tumor responses observed in anogenital and other solid tumors. | [13] | |
| GDC-0575 | Colitis-Associated Cancer (CAC) mouse model | Not specified | Significantly inhibited the development of CAC, reducing tumor count and area. | [3] |
| V158411 | In combination with irinotecan | Not specified | Well-tolerated and enhanced the anti-tumor activity of irinotecan. | [8] |
Prexasertib has demonstrated robust single-agent activity in various patient-derived xenograft (PDX) models, including those resistant to other therapies.[10][11] SRA737 has also shown impressive monotherapy efficacy, particularly in ovarian cancer models with specific genetic backgrounds like CCNE1 amplification.[12] Many CHK1 inhibitors are also being evaluated in combination with chemotherapy, where they can potentiate the effects of DNA-damaging agents.[7][13][14]
Experimental Protocols and Workflow
A standardized workflow is crucial for the preclinical evaluation of CHK1 inhibitors. This typically involves a tiered approach from in vitro characterization to in vivo efficacy studies.
Key Experimental Methodologies:
Cell Proliferation Assay (MTS/CellTiter-Glo):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of the CHK1 inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as MTS or CellTiter-Glo is added to the wells.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Target Engagement and DNA Damage:
-
Cells are treated with the CHK1 inhibitor for various times and concentrations.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., phospho-CHK1, total CHK1, γH2AX).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry:
-
Cells are treated with the CHK1 inhibitor.
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed.
In Vivo Tumor Xenograft Studies:
-
Immuno-compromised mice are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The CHK1 inhibitor is administered according to a predetermined schedule and route.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).
Conclusion
The preclinical data reveals a promising and competitive landscape for CHK1 inhibitors. Prexasertib has demonstrated broad single-agent activity, while SRA737 shows particular promise in genetically defined tumor types.[10][11][12] The off-target profiles of these inhibitors, particularly the cellular inhibition of CDK2 by MK-8776 and SRA737, warrant further investigation as this may influence both efficacy and toxicity.[6][9] As these agents progress through clinical development, a deeper understanding of their comparative preclinical profiles will be essential for designing rational combination strategies and identifying patient populations most likely to benefit.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sierra Oncology Reports Preclinical Efficacy for Chk1 inhibitor SRA737 in Treatment Refractory Ovarian Cancer Models at the EORTC-NCI-AACR Symposium [prnewswire.com]
- 13. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Lactate's Impact on RAD51 Foci Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Prexasertib lactate, a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has demonstrated significant effects on the formation of RAD51 foci, a critical step in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][2][3][4] This guide provides a comparative overview of prexasertib's activity, supported by experimental data, and contrasts it with other agents that modulate RAD51 foci formation.
Prexasertib's Mechanism of Action on RAD51
Prexasertib functions as a selective ATP-competitive inhibitor of CHK1 and CHK2.[2] CHK1 is a key serine/threonine kinase in the DNA damage response (DDR) that, upon activation by ATR, regulates cell cycle checkpoints and facilitates DNA repair.[1][5] One of its crucial roles in HR is the regulation of RAD51, a recombinase that forms nucleoprotein filaments on single-stranded DNA at sites of damage, which are visualized as nuclear foci.[6][7] CHK1 facilitates the interaction between BRCA2 and RAD51 and the subsequent localization of RAD51 to DSBs.[5][6] By inhibiting CHK1, prexasertib disrupts this process, leading to a reduction in RAD51 foci formation, thereby impairing HR-mediated DNA repair.[2][4] This impairment of HR is a key mechanism behind prexasertib's synergistic cytotoxicity when combined with DNA-damaging agents or PARP inhibitors.[1][2][3]
Comparative Efficacy in Inhibiting RAD51 Foci Formation
The following table summarizes the quantitative effects of prexasertib and alternative compounds on RAD51 foci formation in various cancer cell lines.
| Compound | Target | Cell Line | Treatment Condition | Effect on RAD51 Foci Formation | Reference |
| Prexasertib | CHK1/CHK2 | OVCAR3 (ovarian) | 20 nM Prexasertib + 10 µM Olaparib | Almost complete abrogation of olaparib-induced RAD51 foci. | [1] |
| OV90 (ovarian) | 20 nM Prexasertib + 10 µM Olaparib | Almost complete abrogation of olaparib-induced RAD51 foci. | [1] | ||
| ES2 (ovarian) | Pre-treatment with prexasertib before radiation | Dose-dependent inhibition of radiation-induced RAD51 foci. | [8] | ||
| U2OS (osteosarcoma) | Pre-treatment with prexasertib before radiation | Dose-dependent inhibition of radiation-induced RAD51 foci. | [8] | ||
| MK-8776 | CHK1 | PEO1 (ovarian) | Combination with olaparib | Synergistically cytotoxic, associated with inhibited RAD51 foci formation. | [2] |
| AZD7762 | CHK1/CHK2 | N/A | N/A | Abrogation of G2 checkpoint and inhibition of homologous recombination. | [2] |
| B02 | RAD51 | Multiple myeloma cells | Combination with doxorubicin | Enhanced cell death through blocking HR repair. | [9] |
| U-2 OS (osteosarcoma) | 30 µM B02-iso + Cisplatin | Almost complete elimination of cisplatin-induced RAD51 foci. | [10] | ||
| RI(dl)-2 | RAD51 | Human cells | N/A | Significantly impairs HR and sensitizes cells to ionizing radiation. | [9] |
| Halenaquinone | RAD51 | N/A | N/A | Significantly reduced ionizing radiation-induced RAD51 foci. | [9] |
Experimental Protocols
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol outlines the general steps for assessing RAD51 foci formation in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., OVCAR3, U2OS) onto coverslips or chamber slides and allow them to adhere for 24-48 hours.
-
Treat the cells with the desired concentrations of prexasertib, a DNA damaging agent (e.g., olaparib, ionizing radiation), or a combination of both for the specified duration. Include appropriate vehicle controls.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution such as 4% paraformaldehyde or ice-cold methanol for 10-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 5-10 minutes to allow antibody penetration.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 2% bovine serum albumin and 10% goat serum) for 1 hour.
-
Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Wash the cells multiple times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the cells again with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the cell nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) for a few minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of RAD51 foci per nucleus or the percentage of cells with a certain threshold of foci (e.g., >5 foci) using image analysis software like ImageJ.[11]
-
Visualizing the Molecular Pathway and Experimental Workflow
Caption: Prexasertib's inhibition of CHK1 disrupts RAD51 foci formation.
Caption: Experimental workflow for RAD51 foci formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-crt.org [e-crt.org]
- 7. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
Validating Prexasertib Lactate's Efficacy in Inducing PARP Cleavage: A Comparative Guide
This guide provides a comparative analysis of Prexasertib lactate's ability to induce Poly (ADP-ribose) polymerase (PARP) cleavage, a key biomarker for apoptosis. Designed for researchers, scientists, and drug development professionals, this document outlines the underlying signaling pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for validation. We compare Prexasertib's effects with other known inducers of apoptosis to provide a comprehensive overview for research and development.
Introduction to Prexasertib and PARP Cleavage
This compound (LY2606368) is a selective, second-generation inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, CHK2.[1][2] These kinases are crucial regulators of the DNA damage response (DDR). By inhibiting CHK1, Prexasertib disrupts normal cell cycle checkpoints, leading to an accumulation of DNA damage and increased replication stress, particularly in cancer cells that are often more reliant on these checkpoints for survival.[2][3] This overwhelming genomic instability ultimately drives cells into a state of "replication catastrophe," culminating in programmed cell death, or apoptosis.[1][4]
A hallmark of apoptosis is the cleavage of PARP-1, a nuclear enzyme involved in DNA repair. During apoptosis, caspases, particularly caspase-3 and caspase-7, are activated and cleave the full-length 116 kDa PARP-1 protein into two fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5][6] This cleavage inactivates PARP-1, preventing DNA repair and ensuring the cell proceeds toward death. Therefore, the detection of the 89 kDa cleaved PARP fragment is a widely accepted method for confirming the induction of apoptosis in response to therapeutic agents.[7][8]
Signaling Pathway: Prexasertib-Induced PARP Cleavage
Prexasertib triggers a specific signaling cascade that results in apoptosis. The process begins with the inhibition of CHK1, which leads to unresolved DNA damage and replication stress. This cellular distress activates the caspase cascade, leading directly to the cleavage of PARP-1.
Caption: Prexasertib inhibits CHK1, causing DNA damage that activates caspases, leading to PARP-1 cleavage and apoptosis.
Quantitative Analysis of Prexasertib's Cytotoxic Effects
Prexasertib has demonstrated potent single-agent activity across a variety of cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability by 50%. The induction of PARP cleavage is consistently observed at or near these IC50 values.
| Cell Line Type | Cancer Type | IC50 Value (Concentration) | Duration | Reference |
| BV-173 | B-cell Progenitor ALL | 6.33 nM | 48 hours | [9] |
| RPMI-8402 | T-cell Progenitor ALL | ~10 nM | 48 hours | [9] |
| NALM-6 | B-cell Progenitor ALL | ~20 nM | 48 hours | [9] |
| REH | B-cell Progenitor ALL | 96.7 nM | 48 hours | [9] |
| OSRH-2011/5 | Osteosarcoma (Primary) | 2 nM | Not Specified | [4] |
| OSKG | Osteosarcoma (Primary) | 6.5 nM | Not Specified | [4] |
Comparison with Alternative PARP Cleavage-Inducing Agents
While Prexasertib induces PARP cleavage via CHK1 inhibition, other compounds achieve this through different mechanisms. This table compares Prexasertib with other classes of drugs known to induce apoptosis and PARP cleavage.
| Agent Class | Example Agent | Primary Mechanism of Action | Target Pathway | Notes |
| CHK1/2 Inhibitor | Prexasertib | Inhibits CHK1/CHK2, causing replication catastrophe.[2] | DNA Damage Response | Potent single-agent activity; also synergizes with PARP inhibitors and chemotherapy.[3][10] |
| Alkylating Agent | Cisplatin | Forms DNA adducts, leading to inter- and intra-strand crosslinks and DNA damage.[11] | DNA Damage | A standard chemotherapy agent; Prexasertib has been shown to act synergistically with cisplatin.[4][10] |
| PARP Inhibitor | Olaparib, Talazoparib | Competes with NAD+ at the catalytic site of PARP, trapping PARP on DNA.[11] | DNA Repair / Synthetic Lethality | Primarily effective in tumors with homologous recombination deficiency (e.g., BRCA mutations). Can induce caspase-3 activation and subsequent cleavage of other proteins.[12] |
| Natural Alkaloid | Piperlongumine | Promotes the accumulation of reactive oxygen species (ROS). | Oxidative Stress / Apoptosis | Downregulates SETDB1, leading to increased caspase-9-mediated apoptosis and PARP cleavage.[13] |
Experimental Protocol: Validation of PARP Cleavage by Western Blot
This protocol outlines the key steps to validate the effect of this compound on PARP cleavage in cancer cell lines.
1. Cell Culture and Treatment:
-
Culture selected cancer cells in their recommended growth medium to ~70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., spanning the known IC50 value, from 1 nM to 200 nM) and a vehicle control (e.g., DMSO).[9]
-
Incubate the cells for a predetermined time course (e.g., 24 and 48 hours) at 37°C.[9]
2. Protein Lysate Preparation:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved PARP-1 (recognizing the 89 kDa fragment) overnight at 4°C. A primary antibody for full-length PARP-1 can also be used.
-
Include a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. An increase in the 89 kDa band relative to the full-length 116 kDa band and the loading control indicates induction of PARP cleavage.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for a Western blot experiment designed to detect PARP cleavage.
Caption: Workflow for detecting PARP cleavage, from cell treatment to final data analysis of Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The efficiency of Poly(ADP-Ribose) Polymerase (PARP) cleavage on detection of apoptosis in an experimental model of testicular torsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Therapeutic Landscape of Prexasertib Lactate Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prexasertib lactate, a potent and selective inhibitor of checkpoint kinase 1 (CHK1), has emerged as a promising therapeutic agent, particularly in combination with DNA-damaging agents and other targeted therapies. By abrogating the G2/M DNA damage checkpoint, Prexasertib potentiates the cytotoxic effects of various cancer treatments. This guide provides a comprehensive assessment of the therapeutic window of this compound in several combination regimens, supported by preclinical and clinical experimental data.
Mechanism of Action: Targeting the DNA Damage Response
This compound targets CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest, which allows time for DNA repair.[1] By inhibiting CHK1, Prexasertib prevents this repair process, causing cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[2][3] This mechanism of action forms the basis for its synergistic effects when combined with agents that induce DNA damage.
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition by Prexasertib.
Preclinical and Clinical Efficacy of Prexasertib Combinations
The therapeutic potential of Prexasertib has been explored in combination with various agents, including PARP inhibitors, chemotherapy, targeted therapies, and immunotherapy.
Combination with PARP Inhibitors
The combination of Prexasertib with PARP inhibitors, such as olaparib, has shown promise, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, including those with BRCA mutations that have developed resistance to PARP inhibitors.[2][4][5][6] Prexasertib can compromise replication fork stability and HR proficiency, re-sensitizing resistant tumors to PARP inhibition.[2][4]
| Combination | Cancer Type | Efficacy Highlights | Reference |
| Prexasertib + Olaparib | High-Grade Serous Ovarian Cancer (HGSOC) | Partial responses (PRs) in 4 of 18 (22%) patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC. | [2][4] |
| Prexasertib + Olaparib | Preclinical HGSOC models | Synergistic tumor growth inhibition in olaparib-resistant models. | [6][7] |
| Prexasertib + Talazoparib | Osteosarcoma (preclinical) | Synergistic reduction in clonogenic survival. | [8] |
Combination with Chemotherapy
Prexasertib has been evaluated in combination with several chemotherapeutic agents. The rationale is to enhance the DNA-damaging effects of chemotherapy by preventing cell cycle arrest and DNA repair.
| Combination | Cancer Type | Efficacy Highlights | Reference |
| Prexasertib + Cisplatin | Advanced Solid Tumors | In a Phase 1b study, the overall response rate (ORR) was 12.7% in one arm. | [9][10] |
| Prexasertib + Gemcitabine | Pancreatic Cancer (preclinical) | Increased sensitivity and apoptosis in pancreatic cancer cell lines. | [11][12] |
| Prexasertib + Irinotecan | Desmoplastic Small Round Cell Tumor (DSRCT) | ORR of 32% across all dose levels in a Phase 1/2 study. | [13] |
| Prexasertib + 5-Fluorouracil | Advanced Solid Tumors | ORR of 12.5% in a Phase 1b study. | [10] |
Combination with Targeted and Immunotherapy
The combination of Prexasertib with other targeted agents and immunotherapy is also under investigation.
| Combination | Cancer Type | Efficacy Highlights | Reference |
| Prexasertib + Cetuximab | Head and Neck Squamous Cell Carcinoma (HNSCC) | ORR of 4.9% in a Phase 1b study. | [10] |
| Prexasertib + Anti-PD-L1 (LY3300054) | HGSOC and other solid tumors | 3 PRs in patients with CCNE1-amplified HGSOC. Evidence of CD8+ T-cell activation. | [3][14] |
Therapeutic Window: A Balance of Efficacy and Toxicity
A critical aspect of combination therapy is managing the therapeutic window—maximizing anti-tumor activity while minimizing toxicity. The primary dose-limiting toxicities (DLTs) observed with Prexasertib combinations are hematologic.
| Combination | Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Grade ≥3 Adverse Events | Reference | |---|---|---|---| | Prexasertib + Olaparib | Prexasertib 70 mg/m² IV + Olaparib 100 mg PO BID | Grade 3 neutropenia, Grade 3 febrile neutropenia | Leukopenia (83%), Neutropenia (86%), Thrombocytopenia (66%), Anemia (72%) |[2][4] | | Prexasertib + Cisplatin | MTD: Prexasertib 80 mg/m² with Cisplatin 75 mg/m² (Day 1 Cisplatin, Day 2 Prexasertib) | Febrile neutropenia, Neutropenia > 5 days | Leukopenia/Neutropenia (66.7%), Thrombocytopenia |[9][10] | | Prexasertib + Cetuximab | MTD: Prexasertib 70 mg/m² with Cetuximab 500 mg/m² | Not specified | Leukopenia/Neutropenia (53.7%) |[10] | | Prexasertib + 5-Fluorouracil | MTD: Prexasertib 40 mg/m² with 5-FU | Not specified | Not detailed |[10] | | Prexasertib + Irinotecan | Prexasertib 105 or 150 mg/m² (>21 or ≤21 years) + Irinotecan 20 mg/m² for 5 days | Not specified | Neutropenia (48%), Nausea (48%), Fatigue (52%) |[13] | | Prexasertib + Anti-PD-L1 (LY3300054) | Prexasertib 105 mg/m² + LY3300054 700 mg | Febrile neutropenia, Grade 4 neutropenia > 5 days | Not detailed |[3][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Prexasertib combinations.
MTS Cell Proliferation Assay
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.
-
Compound Treatment: After allowing cells to adhere (typically 6-24 hours), treat with various concentrations of Prexasertib, the combination agent, or the combination of both.[10] Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.
Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony, assessing long-term reproductive viability after treatment.
-
Cell Seeding: Prepare a single-cell suspension and plate a predetermined number of cells (e.g., 200-1000 cells) into 6-well plates or petri dishes.[14][16]
-
Treatment: Allow cells to attach, then treat with the desired concentrations of Prexasertib and/or the combination agent for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation (defined as ≥50 cells).[5][14]
-
Fixation and Staining: Gently wash the colonies with PBS, fix with a solution such as 10% neutral buffered formalin or a methanol/acetic acid mixture, and then stain with 0.5% crystal violet solution.[14][16]
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) to determine the effect of the treatment on clonogenic survival.
Caption: A typical workflow for assessing the in vivo efficacy of Prexasertib combinations.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant preclinical model.
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.[17][18]
-
Implantation: Implant small fragments (e.g., 2-3 mm³) of the tumor subcutaneously into the flank of immunodeficient mice (e.g., NSG or NOD-SCID).[6][17][19]
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Studies: Once a stable PDX line is established, implant tumor fragments into a cohort of mice. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.[17]
-
Treatment and Monitoring: Administer Prexasertib, the combination agent, or the combination as per the defined schedule. Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study (based on tumor size or a predetermined time point), harvest the tumors for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound, in combination with various therapeutic agents, demonstrates significant potential in expanding treatment options for a range of cancers. The synergistic effects observed with PARP inhibitors and certain chemotherapies are particularly noteworthy. However, the therapeutic window is primarily defined by hematologic toxicities, which require careful management through dose adjustments and scheduling. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies and to further optimize the balance between efficacy and toxicity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their efforts to advance the clinical development of this compound combinations.
References
- 1. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. crownbio.com [crownbio.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. scribd.com [scribd.com]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. iscaconsortium.org [iscaconsortium.org]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prexasertib Lactate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Prexasertib lactate, a potent inhibitor of checkpoint kinase 1 (CHK1), is a hazardous chemical that requires stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, aligning with standard practices for cytotoxic compounds. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.
Hazardous Profile of Prexasertib
Prexasertib is classified as a hazardous substance. The following table summarizes its known hazards based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as cytotoxic waste. The following protocol outlines the essential steps from initial handling to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: For handling the powdered form or creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.
Waste Segregation and Collection
All materials that come into contact with this compound must be segregated as cytotoxic waste at the point of generation.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste."
-
Non-Sharps Solid Waste: Contaminated labware (e.g., pipette tips, tubes, vials), gloves, gowns, and bench paper should be collected in a thick, leak-proof plastic bag or container. This container must be clearly labeled with the cytotoxic hazard symbol.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and should include the chemical name.
Decontamination of Work Surfaces
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Use a deactivating solution, such as a high-pH solution (e.g., sodium hypochlorite), if compatible with the surfaces, followed by a thorough cleaning with a detergent and water. All cleaning materials must be disposed of as cytotoxic waste.
Packaging and Labeling for Disposal
Proper packaging and labeling are crucial for the safe transport and final disposal by waste management professionals.
-
All cytotoxic waste containers must be securely sealed to prevent leakage.
-
The exterior of the containers should be decontaminated before being removed from the laboratory.
-
Each container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Incineration: High-temperature incineration is the preferred method for the destruction of cytotoxic drugs.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous and cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
